4-Fmoc-aminomethyl-aniline hydrochloride
Description
BenchChem offers high-quality 4-Fmoc-aminomethyl-aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fmoc-aminomethyl-aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(4-aminophenyl)methyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2.ClH/c23-16-11-9-15(10-12-16)13-24-22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21H,13-14,23H2,(H,24,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTSALRFHKJCHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220040-04-9 | |
| Record name | Carbamic acid, N-[(4-aminophenyl)methyl]-, 9H-fluoren-9-ylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220040-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Engineering Molecular Complexity: A Technical Guide to 4-Fmoc-aminomethyl-aniline hydrochloride
The Strategic Value of Dual-Amine Orthogonality
In the advanced landscape of organic synthesis, bioconjugation, and solid-phase peptide synthesis (SPPS), the ability to control site-specific reactions is paramount. 4-Fmoc-aminomethyl-aniline hydrochloride serves as a highly specialized, bifunctional building block designed to solve complex coupling challenges[1].
The molecule features two distinct amine groups: a primary aromatic amine (aniline) and a primary aliphatic amine (aminomethyl). By nature, aliphatic amines are significantly more nucleophilic than aromatic amines. However, by masking the highly reactive aliphatic amine with a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, chemists can invert the molecule's natural reactivity profile. This orthogonal protection strategy forces incoming electrophiles to react exclusively with the deactivated aniline core, preserving the aliphatic amine for downstream extension[1].
Physicochemical Profiling
Understanding the physical properties of this compound is critical for optimizing reaction conditions, particularly regarding solubility and stoichiometric calculations. The hydrochloride salt form ensures the stability of the aniline moiety against oxidation during storage, though it requires neutralization prior to coupling[2].
| Property | Value |
| Chemical Name | 4-Fmoc-aminomethyl-aniline hydrochloride |
| CAS Number (Salt) | 1220040-04-9[2] |
| CAS Number (Free Base) | 159790-81-5[3] |
| Molecular Formula | C22H20N2O2 · HCl[4] |
| Molecular Weight (Salt) | 380.87 g/mol [4] |
| Molecular Weight (Free Base) | 344.41 g/mol [3] |
| Appearance | Yellow or off-white powder[1] |
| Storage Conditions | 0 - 8 °C (Desiccated)[1] |
Mechanistic Causality: Inverting Amine Reactivity
The foundational logic of using 4-Fmoc-aminomethyl-aniline lies in its differential nucleophilicity. The lone pair of electrons on the aniline nitrogen is delocalized into the aromatic π -system, making it a inherently poor nucleophile. To successfully acylate this position, highly reactive electrophiles (such as HOAt active esters) must be generated in situ.
Once the aniline is successfully coupled to a payload, linker, or solid support, the Fmoc group can be cleanly removed via a base-catalyzed E1cb elimination mechanism. This exposes the highly nucleophilic aliphatic amine, which can then be rapidly coupled to standard amino acids or fluorescent tags using milder conditions[1].
Workflow of orthogonal protection and selective amine activation.
Self-Validating Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and a definitive analytical checkpoint.
Protocol I: Electrophilic Acylation of the Aniline Core
Because the aniline moiety is deactivated, standard carbodiimide coupling (e.g., EDC/HOBt) is often insufficient and prone to side reactions. This protocol utilizes HATU to generate a highly reactive 7-aza-1-hydroxybenzotriazole ester.
Step-by-Step Methodology:
-
Activation: Dissolve the target carboxylic acid (1.2 eq) and (1.15 eq) in anhydrous DMF.
-
Causality: The slight substoichiometric ratio of HATU relative to the acid prevents the unreacted uronium salt from capping the aniline, which would permanently terminate the sequence.
-
-
Neutralization & Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.
-
Causality: DIPEA serves a dual purpose: it deprotonates the carboxylic acid to drive active ester formation, and it neutralizes the hydrochloride salt of the 4-Fmoc-aminomethyl-aniline, freeing the aromatic amine for nucleophilic attack.
-
-
Coupling: Add 4-Fmoc-aminomethyl-aniline hydrochloride (1.0 eq) to the activated mixture and stir at room temperature for 2-4 hours.
-
Causality: Adding the weak nucleophile only after the active ester is fully formed maximizes the kinetic efficiency of the amide bond formation.
-
-
Validation Checkpoint (LC-MS): The reaction is self-validating when the m/z 345 [M+H]+ peak (corresponding to the free base starting material) is completely consumed.
Protocol II: Base-Catalyzed Fmoc Cleavage and Scavenging
Once the aniline is anchored, the Fmoc group must be removed to propagate the synthesis.
Step-by-Step Methodology:
-
Cleavage: Treat the intermediate with a solution of 20% Piperidine in DMF (v/v).
-
Causality: Piperidine acts as a base to abstract the acidic proton at the 9-position of the fluorene ring, initiating an E1cb elimination that releases dibenzofulvene.
-
-
Scavenging: Agitate for 15 minutes, drain, and repeat the treatment for an additional 15 minutes.
-
Causality: Dibenzofulvene is a highly reactive electrophile. Piperidine acts as a nucleophile to form a stable adduct with it, preventing the dibenzofulvene from alkylating the newly exposed aliphatic amine. The two-stage treatment ensures complete scavenging.
-
-
Validation Checkpoint (UV-Vis & Kaiser Test): The dibenzofulvene-piperidine adduct absorbs strongly at 301 nm. The reaction is validated when the UV absorbance of the cleavage cocktail matches the theoretical yield. Subsequently, a will yield a deep blue color, confirming the presence of the free primary aliphatic amine.
Applications in Next-Generation Therapeutics
The unique architecture of 4-Fmoc-aminomethyl-aniline hydrochloride makes it an indispensable tool in modern drug development[1].
In the synthesis of Antibody-Drug Conjugates (ADCs) , this compound is frequently used to construct self-immolative linkers. The aniline nitrogen is typically coupled to a peptide sequence (e.g., Val-Cit) that is recognized by intracellular proteases. Upon enzymatic cleavage of the peptide-aniline bond, the resulting free aniline undergoes a spontaneous 1,6-elimination cascade, releasing the cytotoxic payload. The Fmoc-protected aliphatic amine provides the vital attachment point for the monoclonal antibody via maleimide or click-chemistry handles[1].
Integration of dual-amine linkers in antibody-drug conjugate synthesis.
References
-
PubChem . "9H-Fluoren-9-ylmethyl N-((4-aminophenyl)methyl)carbamate (CID 24747814)." National Center for Biotechnology Information. Available at:[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Fmoc-aminomethyl-aniline hydrochloride | 1220040-04-9 | Benchchem [benchchem.com]
- 3. 9H-Fluoren-9-ylmethyl N-((4-aminophenyl)methyl)carbamate | C22H20N2O2 | CID 24747814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-FMOC-AMINOMETHYL-ANILINE HYDROCHLORIDE CAS 159790-81-5 ;1220040-04-9 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
Molecular Weight and Exact Mass of 4-Fmoc-aminomethyl-aniline Hydrochloride: A Technical Guide for Peptide Synthesis and Drug Development
Executive Summary
4-Fmoc-aminomethyl-aniline hydrochloride is a bifunctional building block extensively utilized in solid-phase peptide synthesis (SPPS) and bioconjugation. By featuring both a primary aniline amine and an Fmoc-protected aliphatic amine, it enables highly orthogonal synthetic strategies. This guide provides an in-depth analysis of its quantitative mass properties, the causality behind its salt formulation, and self-validating protocols for mass spectrometry and SPPS integration.
Chemical Identity and Quantitative Specifications
A critical point of failure in drug development workflows is the conflation of a compound's free base and its salt form. For stoichiometric calculations and mass spectrometry (MS) validation, the exact mass and molecular weight must be rigorously distinguished.
Table 1: Physicochemical Properties Comparison
| Property | Free Base | Hydrochloride Salt |
| Chemical Name | 4-(N-Fmoc-Aminomethyl)aniline | 4-Fmoc-aminomethyl-aniline hydrochloride |
| CAS Number | 159790-81-5[] | 1220040-04-9[2] |
| Molecular Formula | C22H20N2O2[] | C22H21ClN2O2 (C22H20N2O2 · HCl)[3] |
| Molecular Weight | 344.41 g/mol [] | 380.87 g/mol [3] |
| Exact Mass | 344.1525 Da[4] | 380.1292 Da[5] |
Causality in Molecular Design: Why the Hydrochloride Salt?
The free base form of contains an electron-rich primary aniline. If left unprotected, this moiety is highly susceptible to premature oxidation and unintended nucleophilic attacks during storage.
The Causality: By formulating the compound as a hydrochloride salt, the aniline nitrogen is protonated to form an anilinium ion. This electron-withdrawing state drastically reduces the nucleophilicity of the nitrogen, preventing auto-polymerization and oxidative degradation. Consequently, the HCl salt serves as a stable, shelf-ready precursor that only becomes reactive upon deliberate neutralization in the reaction vessel.
Mass Spectrometry (MS) Validation: The Causality of Ionization
When validating via Electrospray Ionization Mass Spectrometry (ESI-MS), researchers frequently make the error of targeting the exact mass of the intact salt (380.1292 Da)[5].
The Causality: ESI is a soft ionization technique where salts completely dissociate in polar spray solvents (e.g., methanol/water with 0.1% formic acid). In positive ion mode, the chloride counterion is repelled or lost as neutral HCl. The mass spectrometer exclusively detects the protonated free base.
Therefore, the theoretical target is calculated as: Exact Mass of Free Base (344.1525 Da)[6] + Mass of Proton (1.0073 Da) = 345.1598 m/z .
Figure 1: Self-validating ESI-MS workflow demonstrating the loss of the chloride counterion.
Step-by-Step Experimental Protocol: Self-Validating HRMS Analysis
To ensure absolute trustworthiness, this protocol incorporates a self-validating isotopic check to differentiate between an ionic chloride (the correct salt form) and a covalently bound chlorine (a synthetic impurity).
Step 1: Sample Preparation
-
Weigh 1.0 mg of 4-Fmoc-aminomethyl-aniline hydrochloride.
-
Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
-
Dilute 10 µL of the stock into 990 µL of 50:50 Methanol:Water containing 0.1% Formic Acid.
-
Causality: Formic acid provides the excess protons necessary to ensure complete ionization of the aniline group to [M+H]+, maximizing signal intensity.
Step 2: Instrument Calibration
-
Perform an external calibration of the Orbitrap or Q-TOF mass spectrometer using a standard positive ion calibration solution to ensure sub-ppm mass accuracy.
Step 3: ESI-MS Acquisition
-
Infuse the sample at 10 µL/min.
-
Set the capillary voltage to 3.0 kV and the desolvation temperature to 250°C.
-
Acquire data in positive ion mode over a mass range of 100–1000 m/z.
Step 4: Data Processing and Self-Validation
-
Extract the chromatogram for m/z 345.1598 (± 5 ppm).
-
Self-Validating Isotopic Check: Examine the M+2 peak at m/z 347.16. If the compound contained a covalent chlorine impurity, the M+2 peak would be approximately 32% the height of the M peak (due to the natural 35Cl/37Cl ratio). Because the chloride is an ionic counterion that is lost during ESI, the M+2 peak will only be ~3-4% of the M peak (arising solely from natural 13C and 18O isotopes). This confirms the structural integrity of the free base.
Application Protocol: Solid-Phase Peptide Synthesis (SPPS) Integration
To utilize the hydrochloride salt in SPPS, the anilinium ion must be neutralized in situ to restore its nucleophilicity.
Step 1: In Situ Neutralization
-
Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Add 4-Fmoc-aminomethyl-aniline hydrochloride (3 equivalents relative to resin loading) to a solution of DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (6 equivalents).
-
Causality: The excess DIEA scavenges the HCl, converting the unreactive anilinium salt into the active free aniline nucleophile.
Step 2: Amide Coupling
-
Add the activated amino acid (e.g., pre-activated with HATU) to the resin mixture.
-
Agitate for 2 hours at room temperature.
-
Causality: The free aniline attacks the activated carboxylate, forming a stable amide bond.
Step 3: Fmoc Deprotection
-
Wash the resin with DMF (3 x 5 mL).
-
Treat with 20% Piperidine in DMF for 15 minutes.
-
Causality: Piperidine acts as a base to abstract the acidic proton on the fluorene ring, initiating a beta-elimination that releases dibenzofulvene and CO2, exposing the aliphatic amine for the next coupling cycle.
Figure 2: Logical sequence for integrating the hydrochloride salt into solid-phase peptide synthesis.
References
-
PubChem. "Computed Properties for C22H20N2O2." National Institutes of Health, [Link]
Sources
- 2. 4-Fmoc-aminomethyl-aniline hydrochloride | 1220040-04-9 | Benchchem [benchchem.com]
- 3. 4-FMOC-AMINOMETHYL-ANILINE HYDROCHLORIDE CAS 159790-81-5 ;1220040-04-9 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 4. 3,3'-ME2-Salophen | C22H20N2O2 | CID 242771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medkoo.com [medkoo.com]
Comprehensive Safety Data Sheet (SDS) and Handling Protocol for 4-Fmoc-aminomethyl-aniline Hydrochloride
An In-Depth Technical Guide for Researchers and Drug Development Professionals
As bioconjugation, targeted protein degradation (PROTACs), and solid-phase peptide synthesis (SPPS) continue to evolve, the reliance on bifunctional building blocks has surged. Among these, 4-Fmoc-aminomethyl-aniline hydrochloride (CAS: 1220040-04-9) stands out as a critical linker. It features a base-labile Fmoc-protected aliphatic amine and a highly reactive free aromatic amine (aniline).
This guide transcends the standard, rigid Safety Data Sheet (SDS) format. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between regulatory hazard compliance and bench-level chemical logic, ensuring that your experimental workflows are both scientifically rigorous and intrinsically safe.
Physicochemical Profiling
Understanding the physical nature of a reagent is the first step in predicting its behavior in both synthetic and toxicological contexts. The presence of the hydrochloride (HCl) salt in this specific derivative is a deliberate design choice: it stabilizes the electron-rich aniline moiety against premature oxidation and auto-polymerization during long-term storage.
Quantitative Chemical Data
| Property | Value / Description | Causality & Impact on Handling |
| Chemical Name | 4-Fmoc-aminomethyl-aniline HCl | The HCl salt prevents oxidative degradation of the aniline. |
| CAS Number | (HCl salt) / 159790-81-5 (Free base) | Differentiates the stabilized salt from the free base variant. |
| Molecular Formula | C₂₂H₂₀N₂O₂ · HCl | Dictates the exact mass needed for stoichiometric calculations. |
| Molecular Weight | 380.87 g/mol | Requires adjustment when calculating equivalents vs. the free base. |
| Appearance | Off-white to pale yellow powder | Discoloration (dark brown) indicates unwanted oxidation. |
| Solubility | Soluble in DMF, DMSO, NMP | Necessitates polar aprotic solvents for effective coupling. |
| Storage | 2–8°C, desiccated, inert atmosphere | Hygroscopic nature of the salt requires strict moisture control. |
Hazard Identification & Mechanistic Toxicology
Standard SDS documentation classifies this compound under GHS as a Skin Irritant (Category 2) and Eye Irritant (Category 2A) . However, understanding the mechanism of this toxicity is vital for drug development professionals.
The Causality of Sensitization
The Fmoc (Fluorenylmethyloxycarbonyl) group is highly lipophilic, which significantly increases the molecule's partition coefficient (LogP). This allows the compound to rapidly penetrate the stratum corneum of the skin. Once in the epidermis, the aniline moiety can undergo metabolic oxidation via local Cytochrome P450 enzymes into a reactive hydroxylamine. This electrophilic species covalently binds to epidermal proteins (haptenation), which is subsequently presented by dendritic cells to T-cells, triggering allergic contact dermatitis.
Mechanistic pathway of skin sensitization and allergic contact dermatitis from Fmoc derivatives.
Experimental Workflows & Safe Handling Protocols
To utilize 4-Fmoc-aminomethyl-aniline hydrochloride effectively, the protocol must be a self-validating system . The HCl salt must be neutralized to liberate the nucleophilic aniline for amide coupling, but this must be done without triggering the base-catalyzed cleavage of the Fmoc group.
Step-by-Step Protocol: Neutralization and Amide Coupling
Phase 1: Hazard Mitigation & Reagent Preparation
-
PPE & Environment : Don nitrile gloves (double-gloving recommended due to Fmoc lipophilicity), a lab coat, and safety goggles. Perform all weighing and transfers inside a certified chemical fume hood to prevent inhalation of aerosolized dust.
-
Weighing : Accurately weigh the required amount of 4-Fmoc-aminomethyl-aniline hydrochloride. Use an anti-static gun if necessary to prevent the powder from clinging to spatulas and aerosolizing.
Phase 2: The Self-Validating Coupling Reaction 3. Solubilization : Dissolve the HCl salt in anhydrous N,N-Dimethylformamide (DMF) at a concentration of 0.1 M. 4. Selective Neutralization : Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It is strong enough to neutralize the HCl salt (liberating the free aniline) but too bulky to deprotonate the acidic fluorene ring proton, thereby leaving the Fmoc group perfectly intact.
-
Self-Validation Check: Spot 1 µL of the solution onto wet pH paper. A pH shift to 8–9 confirms successful neutralization.
-
Activation of the Partner Acid : In a separate vial, activate your carboxylic acid partner using HATU (1.1 eq) and DIPEA (2.0 eq) in DMF for 5 minutes.
-
Causality: Anilines are notoriously poor nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. HATU generates a highly reactive HOAt ester, which is mandatory to drive the difficult aniline coupling to completion.
-
-
Coupling & Monitoring : Combine the activated acid with the neutralized aniline solution. Stir at room temperature for 2–4 hours.
-
Self-Validation Check: Monitor via LC-MS. The disappearance of the m/z 345 [M+H]⁺ peak (free base of 4-Fmoc-aminomethyl-aniline) confirms reaction completion.
-
Workflow for safe handling and conjugation of 4-Fmoc-aminomethyl-aniline hydrochloride.
Emergency Response & Waste Disposal
Accidental Exposure
-
Skin Contact : Immediately flush with copious amounts of water for at least 15 minutes. Do not use harsh solvents (like acetone) to wash the skin, as this will increase the dermal penetration of the lipophilic Fmoc derivative. Wash with mild soap.
-
Inhalation : Move the victim to fresh air. The hydrochloride salt is irritating to the respiratory tract; administer oxygen if breathing is labored and seek immediate medical attention.
Waste Segregation Logic
Chemical waste from workflows involving 4-Fmoc-aminomethyl-aniline must be strictly segregated:
-
Halogenated Waste : Any reaction utilizing HATU or containing the initial HCl salt washings must be routed to halogenated waste streams to prevent the formation of explosive diazo compounds in mixed waste.
-
Amine/Fmoc Waste : Subsequent Fmoc deprotection steps (typically using 20% piperidine in DMF) generate dibenzofulvene. This byproduct can polymerize. Ensure that waste carboys collecting deprotection effluents are properly ventilated and not mixed with strong oxidizing agents.
References
An In-depth Technical Guide to the Solubility Profile of 4-Fmoc-aminomethyl-aniline Hydrochloride in Organic Solvents
This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the solubility profile of 4-Fmoc-aminomethyl-aniline hydrochloride. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a framework for understanding, predicting, and experimentally verifying the solubility of this compound in a range of common organic solvents.
Introduction: The Dichotomy of a Key Synthetic Building Block
4-Fmoc-aminomethyl-aniline hydrochloride is a valuable bifunctional building block, particularly in peptide synthesis and the development of complex organic molecules.[1] Its structure incorporates a free aniline amine for further chemical modification and a second amine protected by the bulky, non-polar 9-fluorenylmethyloxycarbonyl (Fmoc) group. The hydrochloride salt form is often preferred for its improved stability and handling characteristics.
However, the very features that make this molecule versatile also create a complex solubility profile. It possesses a highly polar ionic center (the ammonium chloride group) and a large, hydrophobic, and rigid moiety (the Fmoc group).[2] This dual nature means its solubility is not straightforward and is highly dependent on the specific properties of the solvent system. Understanding and controlling this solubility is critical for reaction efficiency, purification, and formulation.[][4] This guide will provide the foundational principles and actionable protocols to establish a robust solubility profile for this compound.
Molecular Structure and Physicochemical Drivers of Solubility
To predict the solubility of 4-Fmoc-aminomethyl-aniline hydrochloride, we must first analyze its constituent parts and their expected interactions with different solvent types.
-
The Anilinium Hydrochloride Core: The anilinium ion (C₆H₄NH₃⁺) and its associated chloride anion (Cl⁻) form an ionic salt. This region of the molecule is polar and capable of strong ion-dipole interactions.[2] It will seek to interact with polar solvents that can effectively solvate both the cation and the anion. Polar protic solvents, which can act as hydrogen bond donors, are particularly effective at solvating anions like chloride.
-
The Fmoc Protecting Group: The fluorenylmethyloxycarbonyl group is large, aromatic, and distinctly non-polar. This moiety will dominate the molecule's interaction with non-polar solvents through van der Waals forces and π-π stacking interactions. Its rigid structure can also influence the crystal lattice energy of the solid, which must be overcome for dissolution to occur.
-
The Methylene Linker: The -CH₂- group provides a short, flexible, non-polar bridge between the polar and non-polar regions of the molecule.
This inherent polarity conflict means that no single solvent is likely to be "perfect." Instead, a spectrum of solubilities is expected, with optimal solubility likely found in solvents that can effectively accommodate both the ionic and the hydrophobic character of the molecule.
Theoretical Solubility Framework and Predictions
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] A solute's solubility is maximized in a solvent that shares similar intermolecular forces. We can categorize solvents and predict the solubility of 4-Fmoc-aminomethyl-aniline hydrochloride accordingly.
| Solvent Category | Examples | Dominant Intermolecular Forces | Predicted Solubility of 4-Fmoc-aminomethyl-aniline hydrochloride | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | Dipole-Dipole | High to Moderate | These solvents have strong dipole moments capable of solvating the anilinium hydrochloride salt.[6] They also have sufficient non-polar character to interact with the Fmoc group. DMSO and DMF are often excellent solvents for a wide range of organic salts. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Hydrogen Bonding, Dipole-Dipole | Moderate to Low | While capable of solvating the ionic portion through hydrogen bonding, the overall polarity may be too high to favorably accommodate the large, non-polar Fmoc group. Solubility is expected to decrease as the alkyl chain of the alcohol increases (e.g., better in methanol than in isopropanol). |
| Ethers / Esters | Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | Dipole-Dipole (weaker) | Low to Very Low | These solvents have moderate polarity but lack the strong dipole moments or hydrogen bonding capability needed to effectively break the crystal lattice of the salt and solvate the ions.[2] |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Dipole-Dipole (weaker) | Low to Very Low | Similar to ethers, these solvents are not polar enough to dissolve the ionic salt portion of the molecule, despite favorable interactions with the Fmoc group.[2] |
| Non-Polar | Toluene, Hexanes, Diethyl Ether | Van der Waals Forces | Insoluble | These solvents cannot overcome the strong ionic interactions of the hydrochloride salt, leading to negligible solubility.[2][5] |
Experimental Determination of Solubility: A Step-by-Step Guide
Theoretical predictions must be confirmed by empirical data. The following protocols describe robust methods for determining both qualitative and quantitative solubility. The overall workflow is designed to efficiently move from initial screening to precise measurement.
Caption: Workflow for Solubility Profile Determination.
Protocol 1: Qualitative Range-Finding Solubility Test
This rapid, small-scale test provides a quick assessment of solubility across a range of solvents, guiding the selection of candidates for quantitative analysis.
Methodology:
-
Preparation: Add approximately 2-5 mg of 4-Fmoc-aminomethyl-aniline hydrochloride to a series of small, clear glass vials (e.g., 1.5 mL HPLC vials).
-
Solvent Addition: To each vial, add a measured aliquot of a single test solvent (e.g., 100 µL). This corresponds to an initial high concentration (e.g., 20-50 mg/mL).
-
Mixing: Cap the vials and vortex vigorously for 1-2 minutes at room temperature.
-
Observation: Visually inspect each vial against a dark background. Note if the solid has completely dissolved.
-
Incremental Addition: If the solid has not dissolved, add another aliquot of solvent (e.g., 100 µL) and repeat the mixing and observation steps. Continue this process up to a total volume of 1 mL.
-
Classification: Classify the solubility based on the approximate concentration at which the solid dissolves:
-
Very Soluble: Dissolves in < 200 µL (~ >10-25 mg/mL)
-
Soluble: Dissolves in 200-500 µL (~ 4-10 mg/mL)
-
Sparingly Soluble: Dissolves in 500-1000 µL (~ 2-4 mg/mL)
-
Insoluble: Does not fully dissolve in 1000 µL (< 2 mg/mL)
-
Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[7] It measures the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.
Caption: Experimental Workflow for the Shake-Flask Method.
Methodology:
-
Preparation: Add an excess amount of 4-Fmoc-aminomethyl-aniline hydrochloride to a known volume of the selected solvent in a sealed, screw-cap vial. "Excess" means enough solid remains undissolved at the end of the experiment, ensuring saturation.
-
Equilibration: Place the vial in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium (typically 24-48 hours). A longer time may be needed for compounds that dissolve slowly.[7]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. Separate the saturated solution (supernatant) from the undissolved solid. The preferred method is centrifugation at high speed (e.g., >10,000 rpm for 10 minutes). Alternatively, filter the solution through a low-binding syringe filter (e.g., 0.22 µm PTFE), ensuring the filter material is compatible with the solvent.[7]
-
Sample Preparation: Carefully pipette a known volume of the clear supernatant and dilute it with a suitable mobile phase or solvent to a concentration within the linear range of your analytical method. A precise dilution factor is critical.
-
Quantification: Determine the concentration of the diluted sample using a validated analytical method, as described in Protocol 3.
-
Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Express the final result in mg/mL or Molarity.
Protocol 3: Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with a UV detector is a precise and common method for determining the concentration of a dissolved analyte.[8]
Methodology:
-
Method Development: Develop a reverse-phase HPLC method capable of resolving 4-Fmoc-aminomethyl-aniline hydrochloride from any potential impurities or degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% TFA or formic acid) and acetonitrile (with 0.1% TFA or formic acid). The acidic modifier ensures the aniline is protonated for good peak shape.
-
Detection: UV detector set to a wavelength where the Fmoc group has strong absorbance (e.g., ~265 nm or 301 nm).
-
-
Calibration Curve: Prepare a series of standard solutions of 4-Fmoc-aminomethyl-aniline hydrochloride of known concentrations in the mobile phase. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area versus concentration. Ensure the curve is linear (R² > 0.999) over the expected concentration range of your diluted samples.
-
Sample Analysis: Inject the diluted supernatant sample from Protocol 2 into the HPLC system.
-
Concentration Determination: Using the calibration curve, determine the concentration of the diluted sample based on its measured peak area.
Data Interpretation and Troubleshooting
-
Kinetic vs. Thermodynamic Solubility: High-throughput screening methods often measure kinetic solubility, which can be higher than thermodynamic solubility due to the formation of supersaturated or metastable solutions.[7][9] The shake-flask method described here measures thermodynamic solubility, which is the true equilibrium value and is more relevant for process chemistry and formulation.
-
pH Effects: For aqueous or protic solvent systems, the pH can influence solubility. While 4-Fmoc-aminomethyl-aniline hydrochloride is already a salt, a highly basic environment could deprotonate the anilinium ion, converting it to the less polar free aniline, which would significantly decrease its solubility in polar solvents.
-
Common Pitfalls:
-
Insufficient Equilibration Time: Leads to an underestimation of solubility.[7]
-
Temperature Fluctuations: Solubility is temperature-dependent; maintain a constant temperature throughout the experiment.
-
Pipetting Undissolved Solid: Failure to properly separate the solid and liquid phases will lead to a gross overestimation of solubility. Centrifugation is generally superior to filtration for avoiding this.[7]
-
Conclusion
The solubility profile of 4-Fmoc-aminomethyl-aniline hydrochloride is governed by the interplay between its polar anilinium salt core and its non-polar Fmoc group. While highly soluble in polar aprotic solvents like DMF and DMSO, its solubility is expected to be limited in most other common organic solvents. This guide provides a robust framework for both predicting this behavior and, more importantly, for generating precise, reliable experimental data. By employing the detailed protocols within, researchers can confidently determine the solubility of this key synthetic intermediate, enabling streamlined reaction setup, optimized purification processes, and informed formulation development.
References
- BenchChem. Addressing solubility issues of Trioctylamine hydrochloride in non-polar solvents. [URL: https://www.benchchem.com/technical-support/addressing-solubility-issues-of-trioctylamine-hydrochloride-in-non-polar-solvents]
- BOC Sciences. Solubility Analysis. [URL: https://www.bocsci.com/solution/solubility-analysis.html]
- Altitude Lab. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [URL: https://www.altitudelab.
- ACS Publications. Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera | Journal of Chemical & Engineering Data. [URL: https://pubs.acs.org/doi/10.1021/acs.jced.5b00658]
- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [URL: https://www.rheolution.com/application-notes/nephel-o-measuring-the-solubility-of-pharmaceutical-compounds]
- WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development. [URL: https://www.wuxiapptec.com/knowledge/4-ways-drug-solubility-testing-helps-discovery-development]
- BuyersGuideChem. 4-Fmoc-Aminomethyl-aniline hydrochloride | 1220040-04-9. [URL: https://www.buyersguidechem.com/product/4-fmoc-aminomethyl-aniline-hydrochloride-1220040-04-9-bgc-220040049.html]
- NextSDS. 4-(N-FMOC-AMINOMETHYL)ANILINE — Chemical Substance Information. [URL: https://www.nextsds.com/chemical-substance/4-(N-FMOC-AMINOMETHYL)ANILINE]
- Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/sds?productName=AC389170050]
- LibreTexts. Solubility of Organic Compounds. [URL: https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_350%3A_Organic_Chemistry_I/0_Labs/99%3A_Appendices/99.01%3A_Solubility/Solubility_of_Organic_Compounds]
- Int J Pharm Chem Anal. Solubility: An overview. [URL: https://www.ijpca.org/v2/v2i3/v2i3.1.pdf]
- Sigma-Aldrich. SAFETY DATA SHEET - Aniline hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/a8524]
- Fluorochem. 4-(N-FMOC-AMINOMETHYL)ANILINE. [URL: https://www.fluorochem.co.uk/product/f333934/4-n-fmoc-aminomethyl-aniline]
- Fisher Scientific. SAFETY DATA SHEET - Aniline hydrochloride. [URL: https://www.fishersci.com/sds?productName=A245-100]
- Sigma-Aldrich. 4-(N-Boc)aminomethyl aniline 97. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/525626]
- BOC Sciences. CAS 159790-81-5 (4-(N-Fmoc-Aminomethyl)aniline). [URL: https://www.bocsci.com/cas-159790-81-5-4-n-fmoc-aminomethyl-aniline.html]
- Cayman Chemical. Solubility Factors When Choosing a Solvent. [URL: https://www.caymanchem.com/news/solubility-factors-when-choosing-a-solvent]
- Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. [URL: http://nopr.niscair.res.in/bitstream/123456789/20593/1/IJC(A)%2017A(2)%20136-138.pdf]
- PubMed. Dependence of solute solubility parameters on solvent polarity. [URL: https://pubmed.ncbi.nlm.nih.gov/6539045/]
- Chem-Impex. 4-(N-Fmoc-aminomethyl)aniline. [URL: https://www.chemimpex.com/products/4-n-fmoc-aminomethyl-aniline-159790-81-5]
- Santa Cruz Biotechnology. 4-(N-Fmoc-aminomethyl)aniline | CAS 159790-81-5. [URL: https://www.scbt.com/p/4-n-fmoc-aminomethyl-aniline-159790-81-5]
- BenchChem. Solubility and stability of 4-(Iminomethyl)aniline. [URL: https://www.benchchem.com/technical-support/solubility-and-stability-of-4-iminomethyl-aniline]
- ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [URL: https://www.researchgate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. rheolution.com [rheolution.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]
- 7. raytor.com [raytor.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Spectral Validation of 4-(Fmoc-aminomethyl)aniline Hydrochloride: A Methodological Whitepaper
Executive Context & Chemical Profiling
In modern organic synthesis, bioconjugation, and the development of Proteolysis Targeting Chimeras (PROTACs), bifunctional linkers are critical structural components. 4-(Fmoc-aminomethyl)aniline is a highly versatile building block, offering an aniline amine for immediate coupling (e.g., amide bond formation or reductive amination) and an Fmoc-protected aliphatic amine for subsequent, orthogonal deprotection[].
While the free base form of this compound is commercially available (CAS: 159790-81-5)[2], bench chemists heavily favor the hydrochloride salt (CAS: 1220040-04-9)[3]. The free aniline moiety is prone to auto-condensation and oxidative degradation over time. Conversion to the hydrochloride salt (Formula: C₂₂H₂₀N₂O₂ • HCl, Molecular Weight: 380.87 g/mol )[4] neutralizes the nucleophilicity of the aniline nitrogen, granting the compound long-term bench stability.
Validating the structural integrity of this specific salt form requires a nuanced understanding of how protonation alters its spectroscopic signature. This whitepaper provides the reference NMR and FT-IR frameworks, grounded in causal chemical principles, to ensure rigorous quality control.
The Causality of Spectral Behavior
The transition from a free base to a hydrochloride salt fundamentally alters the electronic environment of the molecule, dictating specific experimental choices:
-
Solvent Selection: The ionic lattice of the hydrochloride salt renders it insoluble in standard non-polar NMR solvents like Chloroform-d (CDCl₃). A highly polar, aprotic solvent—specifically DMSO-d₆ —must be used to disrupt hydrogen bonding and fully solvate the polar -NH₃⁺ Cl⁻ group.
-
Deshielding Effects: In the free base, the aniline -NH₂ group is electron-donating via resonance, shielding the ortho and para protons of the aromatic ring. Upon protonation to -NH₃⁺, the group becomes strongly electron-withdrawing via induction. This causes a significant downfield shift in the aniline ring protons, causing them to overlap with the complex multiplet of the Fmoc fluorenyl system.
Reference Nuclear Magnetic Resonance (NMR) Spectra
The following reference tables outline the expected chemical shifts for 4-(Fmoc-aminomethyl)aniline hydrochloride.
Table 1: Reference ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Structural Assignment |
| ~10.20 | Broad singlet (br s) | 3H | - | Aniline -NH ₃⁺ (Exchangeable) |
| ~7.95 | Triplet (t) | 1H | 6.0 | Carbamate -NH - (Exchangeable) |
| ~7.89 | Doublet (d) | 2H | 7.5 | Fmoc Ar-H (Fluorene H-4, H-5) |
| ~7.69 | Doublet (d) | 2H | 7.4 | Fmoc Ar-H (Fluorene H-1, H-8) |
| ~7.45 – 7.25 | Multiplet (m) | 8H | - | Fmoc Ar-H (H-2,3,6,7) + Aniline Ar-H |
| ~4.35 | Doublet (d) | 2H | 6.8 | Fmoc -CH ₂-O- |
| ~4.25 | Triplet (t) | 1H | 6.8 | Fmoc -CH - (Fluorene C-9) |
| ~4.15 | Doublet (d) | 2H | 6.0 | Benzylic Ar-CH ₂-NH- |
Expert Insight: Researchers should note that the A₂B₂ spin system of the protonated aniline ring often overlaps heavily with the H-2/H-7 and H-3/H-6 triplets of the Fmoc fluorenyl system in the 7.25–7.45 ppm region. High-resolution 2D NMR (COSY/HSQC) may be required for absolute deconvolution, though standard 1D integration (yielding 8H total for this multiplet) remains a reliable self-validating measure.
Table 2: Reference ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Type | Structural Assignment |
| 156.5 | Quaternary (C=O) | Carbamate Carbonyl |
| 143.8, 140.7 | Quaternary (Ar) | Fmoc Aromatic Carbons |
| 139.5 | Quaternary (Ar) | Aniline Ar C -CH₂ |
| 131.2 | Quaternary (Ar) | Aniline Ar C -NH₃⁺ |
| 129.5, 127.6, 127.1, 125.2, 120.1 | Methine (CH) | Aromatic CH (Fmoc + Aniline) |
| 65.3 | Methylene (CH₂) | Fmoc -C H₂-O- |
| 46.7 | Methine (CH) | Fmoc -C H- (Fluorene C-9) |
| 43.1 | Methylene (CH₂) | Benzylic Ar-C H₂-NH- |
Reference Fourier-Transform Infrared (FT-IR) Spectra
Infrared spectroscopy provides a rapid, orthogonal method to validate the presence of both the Fmoc protecting group and the hydrochloride salt.
Table 3: Reference ATR-FTIR Frequencies
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment |
| ~3300 | Medium, Sharp | N-H Stretch | Carbamate secondary amine |
| 2800 – 3000 | Broad, Strong | N-H Stretch | -NH₃⁺ of the hydrochloride salt |
| ~1685 | Strong, Sharp | C=O Stretch | Carbamate carbonyl (Amide I) |
| ~1530 | Strong | N-H Bend / C-N Stretch | Carbamate (Amide II band) |
| ~1450, 1490 | Medium | C=C Stretch | Aromatic ring breathing |
| ~1250 | Strong | C-O Stretch | Carbamate ester linkage |
| ~740, 760 | Strong | C-H Out-of-plane Bend | ortho-disubstituted Fmoc rings |
Expert Insight: The most diagnostic feature of the hydrochloride salt is the broad, "hairy" absorption band between 2800 and 3000 cm⁻¹. If the sample has degraded to the free base, this broad band will disappear, replaced by two distinct, sharper peaks around 3350 and 3450 cm⁻¹ (primary -NH₂ symmetric and asymmetric stretches).
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in spectral data, the following protocols incorporate built-in validation steps to prevent false-positive structural confirmations.
Protocol A: NMR Sample Preparation and Acquisition
-
Aliquot: Weigh 15–20 mg of 4-Fmoc-aminomethyl-aniline hydrochloride into a clean glass vial.
-
Solvation: Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.
-
Homogenization: Vortex the mixture for 30 seconds. Causality check: The solution must be entirely clear; particulate matter will distort the magnetic field homogeneity, leading to broadened peaks.
-
Transfer: Pipette the solution into a standard 5 mm NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum at 400 MHz using a standard single-pulse sequence (e.g., zg30) with 16 scans and a relaxation delay (D1) of 2 seconds.
-
Self-Validation Step (D₂O Shake): To definitively prove the assignment of the amine protons, add 1 drop of deuterium oxide (D₂O) directly to the NMR tube. Shake vigorously for 10 seconds and re-acquire the spectrum. The rapid chemical exchange will cause the broad ~10.20 ppm (-NH₃⁺) and ~7.95 ppm (carbamate -NH) signals to collapse and disappear into the HOD peak (~3.3 ppm), validating their identity as labile protons.
Protocol B: ATR-FTIR Acquisition
-
Preparation: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) FT-IR spectrometer using a lint-free wipe moistened with LC-MS grade isopropanol. Allow to air dry.
-
Self-Validation Step (Background): Acquire a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹. Causality check: This step mathematically subtracts atmospheric H₂O and CO₂ from the final interferogram, ensuring that the broad -NH₃⁺ stretch is not artificially inflated by ambient humidity.
-
Application: Place approximately 2–5 mg of the neat solid directly onto the ATR crystal. Do not use KBr pelleting, as KBr is highly hygroscopic and will introduce false O-H stretching artifacts.
-
Compression: Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the solid sample.
-
Acquisition: Acquire the sample spectrum using 32 scans at 4 cm⁻¹ resolution.
-
Processing: Apply an ATR correction algorithm during data processing to adjust for the wavelength-dependent penetration depth of the evanescent wave, normalizing the peak intensities for accurate comparison to transmission libraries.
Analytical Workflow Visualization
The logical relationship between sample preparation, data acquisition, and self-validating data processing is mapped below.
Fig 1. Experimental workflow for the spectral validation of 4-Fmoc-aminomethyl-aniline HCl.
References
-
Reagent Database. "4-FMOC-AMINOMETHYL-ANILINE HYDROCHLORIDE CAS 159790-81-5 ;1220040-04-9." Accessed March 2026. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons.[Link](Authoritative grounding for NMR deshielding causality and IR vibrational assignments).
Sources
Technical Whitepaper: Storage, Stability, and Handling Protocols for 4-Fmoc-aminomethyl-aniline Hydrochloride
Executive Summary
As a Senior Application Scientist, managing the stability of bifunctional building blocks requires moving beyond generic storage advice and understanding the underlying molecular vulnerabilities. 4-Fmoc-aminomethyl-aniline hydrochloride (CAS: 159790-81-5 / 1220040-04-9)[1] is a critical intermediate in peptide synthesis and bioconjugation. However, its dual-functional nature—combining a base-labile protecting group with an oxidation-prone aromatic amine—demands a strategic, self-validating storage system. This guide details the causality behind its degradation and provides field-proven protocols to ensure absolute structural integrity during both long-term storage and benchtop handling.
Structural Vulnerabilities & Degradation Causality
To design an effective storage protocol, we must first analyze the specific degradation mechanisms inherent to the molecule's structure:
-
The Fmoc-Protected Amine (Base Lability): The fluorenylmethyloxycarbonyl (Fmoc) group is engineered to be cleaved under basic conditions. Exposure to secondary amines, nucleophiles, or even trace ambient bases triggers an E1cb elimination mechanism[2]. This prematurely liberates the primary amine and generates dibenzofulvene as a reactive byproduct, ruining the compound's utility for controlled step-wise synthesis.
-
The Aniline Hydrochloride Moiety (Oxidation & Hygroscopicity): While protonating the aniline into a hydrochloride salt provides kinetic stability compared to the free base, it introduces severe hygroscopicity[3]. If exposed to atmospheric moisture, the salt absorbs water, facilitating localized hydrolysis. Furthermore, the aniline moiety is highly susceptible to photo-oxidation and auto-oxidation when exposed to atmospheric oxygen and light, leading to the formation of azo, azoxy, and quinone imine impurities[3].
Mechanisms of degradation for 4-Fmoc-aminomethyl-aniline HCl under environmental stress.
Quantitative Storage Parameters
To mitigate the kinetic and thermodynamic drivers of degradation, the storage environment must be rigorously controlled. The following table synthesizes the optimal conditions required to maintain compound purity[3].
| Parameter | Optimal Condition | Scientific Causality & Rationale |
| Temperature | 2–8 °C (Short-term) -20 °C (Long-term) | Minimizes the kinetic energy available for spontaneous auto-oxidation or ambient hydrolysis. |
| Atmosphere | Inert Gas (Argon) | Displaces atmospheric oxygen. Argon is preferred over Nitrogen as its higher density allows it to effectively blanket the solid, preventing aniline oxidation[3]. |
| Light Exposure | Complete Darkness | Prevents photo-catalyzed oxidation of the aromatic amine. Amber vials or foil wrapping are mandatory[3]. |
| Moisture | Desiccated (<10% RH) | Prevents hygroscopic water absorption by the HCl salt, which otherwise creates a micro-environment conducive to degradation[3]. |
| Chemical Environment | Strictly Base-Free | Prevents premature E1cb cleavage of the base-labile Fmoc protecting group[2]. |
Self-Validating Experimental Protocols
A robust experimental workflow must be self-validating. For 4-Fmoc-aminomethyl-aniline hydrochloride, the validation metric is visual: the pure compound is a white to off-white crystalline solid [3]. Any shift toward yellow, green, or brown is a direct visual indicator that the storage system has failed and oxidation has occurred[3]. Using discolored batches will introduce impurities that compromise downstream reaction yields and reproducibility[3].
Protocol A: Long-Term Storage Aliquoting (Glovebox Method)
This protocol ensures strict exclusion of air and moisture during the division of bulk material.
-
Preparation: Transfer the sealed bulk vial of 4-Fmoc-aminomethyl-aniline hydrochloride[1], a micro-spatula, and pre-dried amber storage vials into an inert atmosphere glovebox (Argon atmosphere)[3].
-
Thermal Equilibration: Allow the sealed bulk vial to reach ambient temperature inside the antechamber before opening. Causality: Opening a cold vial immediately will cause trace moisture in the glovebox atmosphere to condense directly onto the highly hygroscopic HCl salt.
-
Aliquoting: Dispense the required mass into the amber vials. The amber glass is critical to protect the aniline moiety from photo-degradation.
-
Sealing: Cap the vials tightly and wrap the seals with Parafilm to create a secondary moisture barrier before removing them from the glovebox.
-
Storage: Transfer the sealed aliquots immediately to a -20 °C freezer for long-term storage, or a 2–8 °C desiccator for immediate use.
Protocol B: Benchtop Handling (Schlenk Line Technique)
For laboratories without glovebox access, this protocol minimizes exposure during active synthesis.
-
Purging: Connect a flame-dried reaction flask to a Schlenk line. Perform three vacuum/Argon cycles to ensure a strictly inert atmosphere.
-
Transfer: Open the compound vial and rapidly transfer the pre-weighed 4-Fmoc-aminomethyl-aniline hydrochloride into the flask against a positive counter-flow of Argon[3]. Causality: The positive pressure of heavy Argon gas pushes atmospheric oxygen away from the open flask neck.
-
Solvent Addition: Introduce anhydrous, degassed solvents via a sealed syringe. Ensure the solvent is strictly neutral or slightly acidic; the presence of trace bases will trigger immediate Fmoc cleavage[2].
References
-
Title : 159790-81-5 | 4-Fmoc-aminomethyl-aniline Source : Capot Chemical Product Catalog URL : [Link]
-
Title : Asymmetric Synthesis of Fmoc-Protected β-Hydroxy and β-Methoxy Amino Acids Source : ACS Publications (Organic Letters) URL :[Link]
Sources
A Technical Guide to the Mechanism and Application of 4-Fmoc-aminomethyl-aniline as a Bifunctional Linker
This guide provides an in-depth exploration of 4-Fmoc-aminomethyl-aniline hydrochloride, a versatile bifunctional linker essential in modern synthetic chemistry, particularly in peptide synthesis, drug development, and bioconjugation. We will dissect its core mechanism of action, detailing how its unique structural components—the base-labile Fmoc protecting group and the reactive aniline moiety—enable the sequential and controlled linkage of diverse molecular entities.
Introduction: The Power of Controlled Linkage
In the intricate world of molecular engineering, from creating novel therapeutics like antibody-drug conjugates (ADCs) to designing advanced materials, the ability to connect different molecular components with precision is paramount. Bifunctional linkers are the chemical tools that make this possible. They are molecules that possess two distinct reactive functional groups, allowing for the stepwise and directional conjugation of two other molecules.
4-Fmoc-aminomethyl-aniline is a prime example of such a linker, offering a strategic advantage through its orthogonal protecting group strategy. One end features a primary aliphatic amine protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the other end presents an aromatic amine (aniline). This architecture allows for selective deprotection and reaction at one site without affecting the other, providing chemists with exquisite control over the synthetic process. Its utility is prominent in solid-phase peptide synthesis (SPPS), the development of complex drug candidates, and bioconjugation strategies.[1]
Physicochemical Properties
A foundational understanding of a linker's properties is critical for its effective application. The hydrochloride salt form enhances solubility in common organic solvents used in synthesis.
| Property | Value | Source |
| CAS Number | 1220040-04-9 (for hydrochloride); 159790-81-5 (for free base) | [2][3] |
| Molecular Formula | C22H21ClN2O2 (hydrochloride); C22H20N2O2 (free base) | [1][] |
| Molecular Weight | 380.87 g/mol (hydrochloride); 344.41 g/mol (free base) | [1][] |
| Appearance | Yellow or off-white powder | [1] |
| Purity | ≥ 95% | [1][3] |
| Storage Conditions | 0 - 8 °C | [1] |
The Core Mechanism: A Tale of Two Amines
The ingenuity of the 4-Fmoc-aminomethyl-aniline linker lies in the differential reactivity of its two nitrogen-containing functional groups. This dual-functionality is orchestrated by the Fmoc protecting group.
The Fmoc-Protected Aliphatic Amine: A Temporary Shield
The aminomethyl group (-CH2NH2) is an aliphatic primary amine. In this linker, it is "capped" with an Fmoc group. The Fmoc group is a base-labile protecting group, stable under acidic conditions but readily removed by treatment with a mild base, most commonly a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[5][6]
Mechanism of Fmoc Deprotection: The deprotection proceeds via a β-elimination mechanism.[7]
-
Proton Abstraction: The piperidine base abstracts the acidic proton from the C9 position of the fluorenyl ring system.[8] This step is favored because the resulting carbanion is stabilized by the aromaticity of the fluorene system.[9]
-
β-Elimination: The stabilized carbanion undergoes elimination, cleaving the C-O bond of the carbamate. This releases the free primary amine, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[7][8]
-
DBF Scavenging: The secondary amine base (piperidine) acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct.[5][8][9] This crucial step prevents the DBF from undergoing side reactions with the newly liberated, nucleophilic primary amine of the linker or peptide chain.[7]
The rapid and clean nature of this deprotection makes it a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[5]
Caption: Fmoc deprotection workflow using piperidine.
The Aniline Moiety: The Stable Anchor and Reactive Handle
The second functional group is the aniline (aminophenyl) group. As an aromatic amine, it is significantly less basic and less nucleophilic than the aliphatic amine, meaning it does not react under the conditions used for Fmoc deprotection or standard amide bond formation in SPPS. This chemical orthogonality is the key to the linker's utility.
The aniline group serves two primary purposes:
-
Stable Attachment Point: It can be used to anchor the linker to a solid support or another molecule.
-
Reactive Handle for Further Modification: After the peptide chain or other molecule has been built upon the deprotected aliphatic amine, the aniline group can be chemically modified for subsequent conjugation. A common and powerful reaction is diazotization.
Mechanism of Diazotization and Azo Coupling: This reaction converts the aniline into a highly reactive diazonium salt, which can then couple with electron-rich aromatic rings (like those in tyrosine or histidine residues) in an electrophilic aromatic substitution reaction.[10]
-
Diazotization: The aniline is treated with nitrous acid (HNO2), typically generated in situ from sodium nitrite (NaNO2) and a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form an aryl diazonium salt.[11] The low temperature is critical to prevent the unstable diazonium salt from decomposing.[11]
-
Azo Coupling: The resulting diazonium ion is a weak electrophile that readily attacks activated aromatic systems, such as phenols or other anilines, to form stable azo compounds, characterized by the -N=N- linkage.[10][11]
Caption: Diazotization and azo coupling reaction pathway.
Applications and Experimental Protocols
The unique bifunctionality of this linker makes it a valuable tool in several advanced scientific applications.
Use in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this linker can be pre-attached to a resin, providing a stable anchor from which a peptide chain can be synthesized. The aniline nitrogen becomes part of the amide linkage to the resin handle (e.g., Rink Amide resin), while peptide elongation proceeds from the aliphatic amine after Fmoc deprotection.
Protocol: Manual Loading and Deprotection on Rink Amide Resin
This protocol is a representative example and assumes a 0.1 mmol synthesis scale.
Materials:
-
Rink Amide resin (e.g., 100-200 mesh)
-
4-Fmoc-aminomethyl-aniline hydrochloride
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
Poly-Prep® chromatography column or similar reaction vessel
Procedure:
-
Resin Swelling:
-
Place Rink Amide resin (approx. 135 mg for a 0.74 mmol/g loading) into the reaction vessel.
-
Wash and swell the resin with DMF (3 x 5 mL) for 30 minutes. Drain the solvent.
-
Causality: Swelling the resin exposes the functional groups within the polymer matrix, ensuring they are accessible for reaction.
-
-
Initial Fmoc Deprotection of Resin:
-
Add 5 mL of 20% piperidine/DMF solution to the swelled resin.
-
Agitate for 3 minutes, then drain.
-
Add another 5 mL of 20% piperidine/DMF and agitate for 10 minutes. Drain.
-
Causality: Rink Amide resin comes Fmoc-protected. This step exposes the primary amine on the resin, making it ready for coupling to the linker.
-
-
Linker Activation and Coupling:
-
In a separate vial, dissolve 4-Fmoc-aminomethyl-aniline hydrochloride (2 eq., 76 mg), HATU (1.95 eq., 74 mg) in 2 mL of DMF.
-
Add DIPEA (4 eq., 70 µL) to the solution and vortex briefly.
-
Causality: HATU is a coupling reagent that activates the carboxylic acid (in this case, the acid is formed in situ from the aniline reacting with the resin's handle chemistry, or the linker is coupled to a handle first) to form a highly reactive intermediate, facilitating efficient amide bond formation. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt and maintain a basic pH required for coupling.
-
Immediately add the activated linker solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
-
Washing and Capping:
-
Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Self-Validation: Perform a Kaiser test. A negative result (yellow beads) indicates successful coupling and consumption of all free amines on the resin.
-
If the Kaiser test is positive, repeat the coupling step. If negative, proceed.
-
-
Fmoc Deprotection of the Linker:
-
Add 5 mL of 20% piperidine/DMF to the resin.
-
Agitate for 3 minutes, drain. Add another 5 mL and agitate for 10 minutes.
-
Wash thoroughly with DMF (5 x 5 mL). The resin is now ready for the coupling of the first amino acid of the desired peptide sequence.
-
Self-Validation: A positive Kaiser test (blue beads) at this stage confirms the successful removal of the Fmoc group from the linker, indicating the presence of a free primary amine ready for peptide chain elongation.
-
Role in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[12][13] The linker connecting the antibody and the drug is a critical component that dictates the ADC's stability, efficacy, and toxicity profile.[14][15]
While many linkers are used in ADCs, a molecule like 4-aminomethyl-aniline (the deprotected core of our topic molecule) can serve as a p-aminobenzyl (PAB) type self-immolative spacer.
Hypothetical Mechanism:
-
The aniline nitrogen is attached to the antibody via a stable linkage.
-
The cytotoxic drug is attached to the benzylic aminomethyl group via a carbamate linkage, which is in turn connected to a cleavable trigger (e.g., a dipeptide like Val-Cit).
-
Once the ADC is internalized into a cancer cell, lysosomal enzymes (like Cathepsin B) cleave the dipeptide trigger.
-
This initiates a self-immolative cascade: a 1,6-elimination reaction through the PAB spacer releases the unmodified, fully active drug and carbon dioxide.
The Fmoc-protected version allows for the controlled, solution-phase synthesis of the drug-linker construct before its final conjugation to the antibody.
Conclusion
4-Fmoc-aminomethyl-aniline hydrochloride is a sophisticated chemical tool whose power lies in its orthogonally protected functional groups. The base-labile Fmoc group allows for the controlled exposure of a primary aliphatic amine, ideal for iterative processes like peptide synthesis. Simultaneously, the stable and chemically distinct aniline group provides a robust handle for anchoring to surfaces or for late-stage modifications like diazotization. This elegant design provides researchers in drug discovery and materials science with a high degree of control, enabling the construction of complex, well-defined molecular architectures.
References
- Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022). YouTube.
- 4-(N-Fmoc-aminomethyl)aniline. Chem-Impex.
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (2024). Total Synthesis.
- Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC.
- A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate. PMC.
- Methods for Removing the Fmoc Group.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC.
- Amine-Selective Bioconjugation Using Arene Diazonium Salts. ACS Publications.
- Diazotisation and coupling reaction. Slideshare.
- A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate. (2021). PubMed.
- Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols. PMC.
- Recent Advances in Peptide Linkers of Antibody–Drug Conjugates. (2025). ACS Publications.
- Diazotization Reaction Mechanism. Unacademy.
- Rapid Chemoselective Bioconjugation through Oxidative Coupling of Anilines and Aminophenols. (2011). Journal of the American Chemical Society.
- 4-Fmoc-Aminomethyl-aniline hydrochloride | 1220040-04-9. BuyersGuideChem.
- Linkers in Antibody-Drug Conjugates. (2025). Creative Biolabs.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020).
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- CAS 159790-81-5 (4-(N-Fmoc-Aminomethyl)aniline). BOC Sciences.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Advances in Fmoc solid‐phase peptide synthesis. PMC.
- 4- (N-Boc)aminomethyl aniline 97 94838-55-8. Sigma-Aldrich.
- 4-(N-Fmoc-aminomethyl)aniline | CAS 159790-81-5 | SCBT. Santa Cruz Biotechnology.
- The Core Mechanism of Fmoc-L-Leu-MPPA Linker: A Technical Guide for Advanced Peptide Synthesis. Benchchem.
- Anillin acts as a bifunctional linker coordinating midbody ring biogenesis during cytokinesis. (2012). PubMed.
- Technical Support Information Bulletin 1113 - HMPA Linker (4-(Hydroxymethyl)phenoxyacetic Acid).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Fmoc-Aminomethyl-aniline hydrochloride | 1220040-04-9 - BuyersGuideChem [buyersguidechem.com]
- 3. scbt.com [scbt.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chempep.com [chempep.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 11. Diazotization Reaction Mechanism [unacademy.com]
- 12. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
Application Note: Utilizing 4-Fmoc-Aminomethyl-Aniline Hydrochloride for Rigid Linker Construction in PROTAC Synthesis
Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Validated Protocols.
Introduction & Chemical Rationale
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the ubiquitin-proteasome system to selectively degrade disease-causing proteins[1][2]. A typical PROTAC consists of three elements: a ligand binding the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker connecting the two[2][3].
Historically, flexible linkers such as polyethylene glycol (PEG) and alkyl chains were the standard. However, excessive flexibility can lead to high entropic penalties during the formation of the ternary complex (POI–PROTAC–E3) and poor pharmacokinetic properties[1][2]. Recent advances in targeted protein degradation emphasize the incorporation of rigid linkers —such as phenyl rings, alkynes, and spirocycles—to restrict conformational freedom. Rigidification improves metabolic stability, enhances cell permeability, and increases target selectivity by disfavoring the geometry of off-target ternary complexes[1][2][4].
4-Fmoc-aminomethyl-aniline hydrochloride is an ideal bifunctional building block for introducing a rigid para-phenylene motif into PROTAC linkers[5][]. It offers a highly strategic orthogonal reactivity profile:
-
Aromatic Amine (Aniline): The free aniline is a weak nucleophile. This allows for selective initial coupling to a carboxylic acid (e.g., on the E3 ligand) without the risk of over-alkylation or cross-reactivity.
-
Fmoc-Protected Aliphatic Amine: The aliphatic amine is protected by a base-labile Fmoc (Fluorenylmethyloxycarbonyl) group[]. Once the aniline is successfully coupled, the Fmoc group can be removed under mild basic conditions to reveal a highly nucleophilic primary amine, ready for the final conjugation step.
Physicochemical Properties
Understanding the physical properties of the building block is critical for calculating stoichiometry and predicting solubility during library synthesis.
| Property | Value |
| Chemical Name | 4-Fmoc-aminomethyl-aniline hydrochloride |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-[(4-aminophenyl)methyl]carbamate hydrochloride[] |
| CAS Number | 1220040-04-9 (HCl salt)[5] / 159790-81-5 (Free base)[5][] |
| Molecular Formula | C₂₂H₂₀N₂O₂ • HCl[5] |
| Molecular Weight | 380.87 g/mol (HCl salt)[5] / 344.41 g/mol (Free base)[] |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in DMF, DMSO, and NMP; poorly soluble in non-polar solvents. |
Synthetic Workflow & Mechanism
The synthesis of a PROTAC using this building block follows a highly controlled, step-wise approach. The differential nucleophilicity of the two nitrogen atoms dictates the order of operations: the less reactive aniline is coupled first, followed by Fmoc deprotection, and finally, the highly reactive aliphatic amine is coupled.
Stepwise PROTAC assembly utilizing the orthogonal reactivity of 4-Fmoc-aminomethyl-aniline.
Experimental Protocols
The following protocols are designed as a self-validating system. Every step includes the mechanistic causality behind the reagent choices to ensure robust execution.
Protocol A: Amide Coupling of the Aniline Moiety
Causality: Aniline nitrogens are poor nucleophiles because their lone electron pair is delocalized into the aromatic ring. Therefore, highly efficient uronium-based coupling reagents (like HATU) are required. Furthermore, because the building block is an HCl salt, excess base (DIPEA) is necessary to free the amine.
Reagents:
-
E3 Ligand-COOH (1.0 eq)
-
4-Fmoc-aminomethyl-aniline hydrochloride (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 - 4.0 eq)
-
Anhydrous DMF (0.1 M concentration)
Step-by-Step:
-
Dissolve the E3 Ligand-COOH and HATU in anhydrous DMF under an inert atmosphere (N₂ or Argon).
-
Add 2.0 eq of DIPEA and stir at room temperature for 10 minutes to pre-activate the carboxylic acid, forming the active HOAt ester.
-
In a separate vial, dissolve 4-Fmoc-aminomethyl-aniline hydrochloride in DMF and add 1.0 - 2.0 eq of DIPEA to neutralize the HCl salt.
-
Add the neutralized aniline solution to the pre-activated E3 ligand mixture.
-
Stir the reaction at 35–40°C for 4–12 hours. Note: Mild heating is often required to drive aniline couplings to completion.
-
Validation: Monitor via LC-MS. Look for the disappearance of the E3-COOH mass and the appearance of the Intermediate 1 mass [M+H]⁺.
-
Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Fmoc Deprotection
Causality: The Fmoc group is cleaved via an E1cB elimination mechanism induced by a secondary amine (piperidine). Piperidine not only acts as the base to deprotonate the acidic 9-position of the fluorene ring but also acts as a scavenger to trap the resulting highly reactive dibenzofulvene byproduct, preventing it from alkylating the newly freed amine.
Reagents:
-
Intermediate 1 (from Protocol A)
-
20% (v/v) Piperidine in DMF
Step-by-Step:
-
Dissolve Intermediate 1 in the 20% piperidine/DMF solution (approx. 0.05 M).
-
Stir at room temperature for 30–45 minutes.
-
Validation: Monitor via LC-MS. The reaction is complete when the starting material mass disappears. Self-validating check: You must observe a distinct peak at m/z 264.1 , which corresponds to the dibenzofulvene-piperidine adduct.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual piperidine.
-
Purify the free aliphatic amine (Intermediate 2) via reverse-phase HPLC or use it crude in the next step if purity is >85%.
Protocol C: Final Conjugation to POI Ligand
Causality: The newly exposed aliphatic primary amine is highly nucleophilic. Unlike the aniline in Protocol A, this coupling is rapid and exothermic, requiring no heating.
Reagents:
-
POI Ligand-COOH (1.0 eq)
-
Intermediate 2 (Aliphatic amine, 1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF (0.1 M concentration)
Step-by-Step:
-
Dissolve POI Ligand-COOH and HATU in anhydrous DMF. Add DIPEA and stir for 5 minutes.
-
Add a solution of Intermediate 2 in DMF dropwise to the activated mixture.
-
Stir at room temperature for 1–2 hours.
-
Validation: Monitor via LC-MS for the formation of the final PROTAC mass.
-
Purify the final PROTAC via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA or Formic Acid).
Analytical & Validation Data
To ensure the integrity of the synthesis, track the following quantitative data points during the workflow:
| Workflow Step | Expected LC-MS / Analytical Observation | Troubleshooting / Causality |
| Protocol A (Aniline Coupling) | Product peak: [M+H]⁺ = (E3_MW + 344) - 18 | If unreacted E3-COOH persists, check if the HCl salt of the aniline was fully neutralized. Add 1.0 eq extra DIPEA. |
| Protocol B (Deprotection) | Product peak: [M+H]⁺ = Intermediate_1_MW - 222Adduct peak: m/z 264.1 | If m/z 264.1 is missing, the elimination did not occur. Ensure piperidine is fresh and not degraded. |
| Protocol C (Final Coupling) | Product peak: [M+H]⁺ = (POI_MW + Int_2_MW) - 18 | If dimer formation or double acylation is observed, ensure the POI-COOH is not added in large excess. |
References
- 4-FMOC-AMINOMETHYL-ANILINE HYDROCHLORIDE CAS 159790-81-5.Reagent Database.
- CAS 159790-81-5 (4-(N-Fmoc-Aminomethyl)aniline).BOC Sciences.
- Linkers in PROTACs.Precise PEG LLC.
- Overview of PROTAC Linkers.ChemPep.
- Current strategies for the design of PROTAC linkers: a critical review.National Institutes of Health (PMC).
- C(sp3) Cross Coupling and Amide Formation for Proteolysis Targeting Chimera Library Synthesis.Journal of Medicinal Chemistry - ACS Publications.
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. chempep.com [chempep.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-FMOC-AMINOMETHYL-ANILINE HYDROCHLORIDE CAS 159790-81-5 ;1220040-04-9 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
amide coupling reaction conditions for 4-Fmoc-aminomethyl-aniline hydrochloride
Application Note: Optimized Amide Coupling Protocols for 4-Fmoc-aminomethyl-aniline Hydrochloride
Mechanistic Causality: The Fmoc-Aniline Paradox
Coupling a carboxylic acid to 4-Fmoc-aminomethyl-aniline hydrochloride presents a unique chemoselective challenge that routinely causes synthesis failures if approached with standard peptide coupling conditions. As an Application Scientist, you must navigate two competing chemical realities:
-
Poor Nucleophilicity & Salt Neutralization: The target nucleophile is an aniline. Due to the delocalization of the nitrogen lone pair into the aromatic ring, anilines are inherently weak nucleophiles. Furthermore, the molecule is supplied as a hydrochloride salt, meaning the amine is fully protonated and unreactive. It requires stoichiometric amounts of base just to liberate the free aniline.
-
The Base-Labile Fmoc Group: The aliphatic amine is protected by a Fluorenylmethyloxycarbonyl (Fmoc) group. Fmoc is cleaved via an E1cB mechanism: a base abstracts the acidic proton at the 9-position of the fluorene ring (yielding a Hückel-aromatic cyclopentadienyl-type anion), followed by β -elimination of dibenzofulvene ([1]([Link])).
The Core Conflict: You need a base strong enough to neutralize the aniline hydrochloride salt and drive the coupling reagent's activation cycle, but weak enough to prevent the premature E1cB cleavage of the Fmoc group. Standard protocols using N,N -Diisopropylethylamine (DIPEA, pK a ∼ 10.5) often lead to 10–20% Fmoc cleavage over the extended reaction times required for anilines, resulting in double-acylation and complex purification profiles ([2]([Link])).
To solve this, we must replace DIPEA with weaker tertiary amines like N -Methylmorpholine (NMM, pK a ∼ 7.4) or N -Methylimidazole (NMI, pK a ∼ 6.9), and pair them with hyper-reactive coupling reagents like HATU or TCFH.
Reagent Selection Matrix
To establish a self-validating protocol, we must select reagents based on quantitative kinetic compatibility. The table below summarizes the causality behind our optimized selections.
| Coupling System | Base | Base pK a | Relative Aniline Conversion | Fmoc Cleavage Risk (24h) | Mechanistic Intermediate | Application Verdict |
| EDC / HOBt | DIPEA | 10.5 | < 40% | ∼ 15% | OBt Active Ester | Not Recommended (Too slow) |
| HATU | DIPEA | 10.5 | > 90% | ∼ 20% | OAt Active Ester | High Risk of Byproducts |
| HATU | NMM | 7.4 | > 90% | < 2% | OAt Active Ester | Optimal Standard Workflow |
| TCFH | NMI | 6.9 | > 95% | < 1% | N -Acyl Imidazolium | Best for Hindered Acids |
Data synthesized from established kinetic studies on uronium and formamidinium coupling efficiencies ([2]([Link]).
Pathway Visualization
The following diagram illustrates the dual-pathway nature of this reaction: the simultaneous activation of the electrophile and the neutralization of the nucleophile, carefully mediated by a weak tertiary base to protect the Fmoc group.
Fig 1: Mechanistic workflow of Fmoc-aniline coupling via in situ activation and neutralization.
Self-Validating Experimental Protocols
Protocol A: Standard High-Efficiency Coupling (HATU / NMM)
This is the workhorse protocol for standard aliphatic or unhindered aromatic carboxylic acids. NMM is basic enough to deprotonate the HOAt additive (pK a ∼ 3.3) and the aniline HCl salt, but too weak to abstract the fluorenyl proton.
Scale: 1.0 mmol
-
Pre-Activation: In an oven-dried flask under N 2 , dissolve the Carboxylic Acid (1.1 mmol) and HATU (1.1 mmol, 418 mg) in anhydrous DMF (5.0 mL).
-
Base Addition: Add N -Methylmorpholine (NMM) (4.0 mmol, 440 μ L) dropwise.
-
Causality: 4.0 equivalents are required (1 eq to neutralize the acid, 1 eq for the aniline HCl, 1 eq for the HATU HPF 6 byproduct, and 1 eq excess to drive the kinetics).
-
Validation Check: The solution must turn pale yellow within 2–5 minutes, confirming the successful generation of the active OAt ester.
-
-
Nucleophile Addition: Add 4-Fmoc-aminomethyl-aniline hydrochloride (1.0 mmol, 396 mg) in one portion.
-
Reaction: Stir at room temperature (20–25 °C) for 2 to 4 hours.
-
Workup: Dilute the mixture with Ethyl Acetate (30 mL). Wash sequentially with 1M aqueous HCl (2 × 10 mL) to remove NMM and unreacted aniline, followed by saturated aqueous NaHCO 3 (10 mL) to remove unreacted acid, and finally brine (10 mL). Dry over anhydrous Na 2 SO 4 , filter, and concentrate.
Protocol B: Ultra-Reactive Coupling for Hindered Acids (TCFH / NMI)
When coupling sterically hindered acids (e.g., α,α -disubstituted amino acids), the OAt ester generated by HATU may be too stable to react with the weak aniline. Here, we utilize TCFH and NMI to generate an extremely reactive N -acyl imidazolium intermediate in situ, a method pioneered by Beutner et al. ([3]([Link])).
Scale: 1.0 mmol
-
Pre-Activation: Dissolve the Carboxylic Acid (1.1 mmol) and TCFH (1.1 mmol, 308 mg) in anhydrous Acetonitrile (5.0 mL).
-
Imidazolium Generation: Add N -Methylimidazole (NMI) (3.5 mmol, 280 μ L).
-
Validation Check: The reaction may become slightly cloudy as the imidazolium salt forms. Stir for 15 minutes to ensure complete activation before introducing the nucleophile.
-
-
Nucleophile Addition: Add 4-Fmoc-aminomethyl-aniline hydrochloride (1.0 mmol, 396 mg).
-
Reaction: Stir at room temperature for 2 to 4 hours.
-
Workup: Follow the identical acidic/basic wash sequence described in Protocol A.
In-Process Controls (IPC) & Troubleshooting
To guarantee the trustworthiness of your workflow, implement the following LC-MS checkpoints at the 2-hour mark:
-
Target Mass Verification: Look for the [M+H]+ of the desired product.
-
Fmoc Cleavage Monitor: Scan for a mass shift of ΔM=−222 Da relative to your product. If this peak exceeds 2% relative abundance, your solvent (DMF) may be contaminated with secondary amines (e.g., dimethylamine from DMF degradation). Switch to fresh, amine-free DMF or Acetonitrile.
-
Incomplete Conversion: If unreacted 4-Fmoc-aminomethyl-aniline is detected ( [M+H]+=331.1 Da), verify that the pre-activation step was given sufficient time before the aniline was added. Anilines cannot compete with moisture; ensure all solvents are strictly anhydrous.
References
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations Source: Organic Letters (ACS Publications) URL:[Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism Source: Total Synthesis URL:[Link]
Sources
Application Notes and Protocols for Bioconjugation Utilizing 4-Fmoc-aminomethyl-aniline Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Linker Chemistry in Targeted Therapeutics
The advent of antibody-drug conjugates (ADCs) has marked a paradigm shift in cancer chemotherapy, enabling the targeted delivery of potent cytotoxic agents to malignant cells while minimizing systemic toxicity.[1] The efficacy of these complex biotherapeutics is critically dependent on the linker that connects the monoclonal antibody to its cytotoxic payload.[2] An ideal linker must be stable in circulation to prevent premature drug release, yet susceptible to cleavage within the target cell to unleash the therapeutic agent.[3]
Among the most sophisticated linker technologies are self-immolative systems, which undergo a spontaneous electronic cascade to release the payload following a specific triggering event.[4][5] The para-aminobenzyl carbamate (PABC) system has emerged as a gold standard in this domain, valued for its reliable and traceless release mechanism.[2][6] This guide provides a detailed technical overview and step-by-step protocols for the use of 4-Fmoc-aminomethyl-aniline hydrochloride, a key building block for constructing PABC-based self-immolative linkers for applications in bioconjugation and ADC development.[7]
The Chemistry of 4-Fmoc-aminomethyl-aniline: A Gateway to Self-Immolative Linkers
4-Fmoc-aminomethyl-aniline serves as a foundational precursor to the PABC self-immolative spacer. Its structure is strategically designed with three key components:
-
The Aniline Group: A weakly nucleophilic aromatic amine that, once incorporated into the linker structure, becomes the lynchpin of the self-immolative mechanism.[8][9]
-
The Aminomethyl Group: This primary amine is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is stable under acidic conditions but is readily removed with a mild base, such as piperidine, a cornerstone of solid-phase peptide synthesis (SPPS).[6] This orthogonality allows for the selective deprotection and elongation of the linker construct.
-
The Fmoc Protecting Group: Its removal initiates the process of building the complete linker-payload construct.
The core principle of the PABC self-immolative linker is a 1,6-elimination reaction. Once an ADC internalizes into a cancer cell, a trigger, often an enzymatically-cleavable peptide sequence like valine-citrulline (Val-Cit), is cleaved by lysosomal proteases such as Cathepsin B.[7][10] This cleavage exposes the aniline's amino group, initiating an electronic cascade that results in the fragmentation of the PABC spacer and the release of the unmodified, active payload.[4][11]
Visualizing the Mechanism: From Trigger to Payload Release
The following diagram illustrates the enzymatic cleavage and subsequent self-immolation of a typical Val-Cit-PABC linker, which can be synthesized using 4-Fmoc-aminomethyl-aniline as a starting material.
Caption: Enzymatic cleavage and self-immolation of a PABC linker.
Experimental Protocols
This section provides a representative, multi-stage protocol for the synthesis of a drug-linker construct using 4-Fmoc-aminomethyl-aniline hydrochloride and its subsequent conjugation to a monoclonal antibody.
Protocol 1: Synthesis of a Val-Cit-PABC Drug-Linker Construct
This protocol outlines the synthesis of a maleimide-functionalized Val-Cit-PABC linker coupled to a model payload (e.g., Monomethyl Auristatin E, MMAE).
Workflow Overview:
Caption: Synthesis workflow for a drug-linker construct.
Materials:
-
4-Fmoc-aminomethyl-aniline hydrochloride
-
Fmoc-Val-Cit-PABC-OH
-
Monomethyl Auristatin E (MMAE)
-
Maleimidocaproyl (MC) N-hydroxysuccinimide (NHS) ester
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Fmoc Deprotection of 4-Fmoc-aminomethyl-aniline:
-
Dissolve 4-Fmoc-aminomethyl-aniline hydrochloride (1.0 eq) in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir at room temperature for 30 minutes.
-
Confirm deprotection by TLC or LC-MS.
-
Remove the solvent under reduced pressure. The resulting 4-aminomethyl-aniline is used directly in the next step.
-
-
Coupling with Fmoc-Val-Cit-OH:
-
Dissolve Fmoc-Val-Cit-OH (1.1 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.2 eq). Stir for 5 minutes to pre-activate the carboxylic acid.
-
Add the deprotected 4-aminomethyl-aniline from Step 1 to the activated dipeptide solution.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by LC-MS.
-
Upon completion, precipitate the product by adding the reaction mixture to cold diethyl ether.
-
Purify the crude Fmoc-Val-Cit-PABC intermediate by reverse-phase HPLC.
-
-
Payload Activation and Coupling:
-
The hydroxyl group of the PABC moiety must be activated to react with the amine of the payload. This is typically done by converting it to a p-nitrophenyl (PNP) carbonate.
-
Dissolve the purified Fmoc-Val-Cit-PABC (1.0 eq) in anhydrous DCM.
-
Add p-nitrophenyl chloroformate (1.5 eq) and pyridine (1.5 eq).
-
Stir at 0°C to room temperature for 1-2 hours.
-
Isolate the activated Fmoc-Val-Cit-PABC-PNP linker.
-
Dissolve the activated linker (1.0 eq) and MMAE (1.2 eq) in anhydrous DMF.
-
Add DIPEA (1.5 eq) and stir at room temperature overnight.
-
Purify the resulting Fmoc-Val-Cit-PABC-MMAE by reverse-phase HPLC.
-
-
Final Fmoc Deprotection:
-
Treat the purified product from Step 3 with 20% piperidine in DMF for 30 minutes.
-
Isolate the deprotected H₂N-Val-Cit-PABC-MMAE.
-
-
Coupling with Maleimide Group:
-
Dissolve the deprotected product from Step 4 (1.0 eq) in anhydrous DMF.
-
Add Maleimidocaproyl-NHS ester (1.2 eq) and DIPEA (2.0 eq).
-
Stir at room temperature for 2 hours.
-
Purify the final drug-linker construct, MC-Val-Cit-PABC-MMAE, by reverse-phase HPLC and confirm its identity and purity by mass spectrometry and NMR.
-
Protocol 2: Antibody-Drug Conjugation
This protocol describes the conjugation of the synthesized MC-Val-Cit-PABC-MMAE to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
MC-Val-Cit-PABC-MMAE drug-linker
-
Dimethyl sulfoxide (DMSO)
-
N-acetylcysteine
-
Size-Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the antibody at a concentration of 5-10 mg/mL in PBS.
-
Add a calculated amount of TCEP solution to achieve a molar ratio of approximately 2.5:1 (TCEP:antibody). This ratio may need optimization to achieve the desired average drug-to-antibody ratio (DAR).
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free thiol groups.
-
-
Conjugation Reaction:
-
Dissolve the MC-Val-Cit-PABC-MMAE drug-linker in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Add the drug-linker stock solution to the reduced antibody solution. A typical molar excess of drug-linker to antibody is 5-10 fold. Ensure the final DMSO concentration is below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction at room temperature for 1 hour with gentle mixing.
-
-
Quenching the Reaction:
-
Add an excess of N-acetylcysteine (e.g., 5-fold molar excess over the initial maleimide) to quench any unreacted maleimide groups on the drug-linker.
-
Incubate for an additional 20 minutes.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF). The mobile phase should be a formulation-compatible buffer.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC).[12] The hydrophobicity of the ADC increases with the number of conjugated drug molecules, allowing for the separation of species with different DAR values (DAR0, DAR2, DAR4, etc.).
-
Aggregation and Purity: Analyze the purified ADC by SEC to determine the percentage of monomer, aggregate, and fragment.[13]
-
Mass Spectrometry: Confirm the identity of the light and heavy chains and the distribution of drug-linker conjugation using mass spectrometry under reducing conditions.
-
Quantitative Data and Performance Metrics
The success of a bioconjugation strategy is evaluated by several key performance indicators. The following table provides representative data for an ADC synthesized using the protocols described above.
| Parameter | Typical Value | Method of Analysis | Significance |
| Average DAR | 3.5 - 4.0 | Hydrophobic Interaction Chromatography (HIC) | A critical quality attribute that impacts ADC potency and pharmacokinetics.[14] |
| Monomer Purity | >98% | Size-Exclusion Chromatography (SEC) | High monomer content is essential for stability and to avoid immunogenicity.[15] |
| Residual Free Drug | <1% | Reverse-Phase HPLC (RP-HPLC) | Minimizing free drug is crucial to reduce off-target toxicity. |
| In Vitro Cytotoxicity (IC₅₀) | Low nM range | Cell-based viability assay (e.g., MTT, CellTiter-Glo) | Demonstrates the potency of the ADC against antigen-positive cancer cells.[4] |
| Plasma Stability (24h) | >95% conjugate intact | LC-MS analysis after incubation in plasma | High stability in circulation is required to ensure the ADC reaches the tumor site.[3][10] |
Conclusion and Future Perspectives
4-Fmoc-aminomethyl-aniline hydrochloride is a versatile and indispensable building block in the construction of advanced bioconjugates, particularly ADCs employing self-immolative linker technology. The protocols and principles outlined in this guide demonstrate a robust pathway for its incorporation into complex drug-linker constructs and subsequent conjugation to antibodies. The precise control over linker chemistry afforded by Fmoc-based synthesis, coupled with the predictable release mechanism of the PABC spacer, provides a powerful platform for the development of next-generation targeted therapeutics. As the field evolves, the fundamental chemistry enabled by reagents like 4-Fmoc-aminomethyl-aniline will continue to be a cornerstone of innovation in drug delivery and bioconjugation.
References
-
Butti, V., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals, 16(11), 1603. [Link]
-
Dirksen, A., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 24(12), 2038-2044. [Link]
-
Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics, 15(5), 958-970. [Link]
-
Antos, J. M., & Francis, M. B. (2006). Modification of Aniline Containing Proteins Using an Oxidative Coupling Strategy. Journal of the American Chemical Society, 128(49), 15582-15583. [Link]
-
Dorywalska, M., et al. (2016). Comparison of enzymatic cleavage of derivatized VC-PABC linkers by extracellular Ces1C and intracellular CatB. ResearchGate. [Link]
-
Antos, J. M., & Francis, M. B. (2006). Modification of aniline containing proteins using an oxidative coupling strategy. PubMed. [Link]
-
Hooker, J. M., et al. (2011). Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols. Journal of the American Chemical Society, 133(40), 15908-15911. [Link]
-
Hooker, J. M., et al. (2011). Rapid Chemoselective Bioconjugation through Oxidative Coupling of Anilines and Aminophenols. ACS Publications. [Link]
-
Wang, Y., et al. (2024). Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. Analytical Methods. [Link]
-
Chuprakov, S., et al. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates. bioRxiv. [Link]
-
St. Amant, K., & Spring, D. (2019). Cleavable linkers in antibody–drug conjugates. University of Cambridge. [Link]
-
Byeon, J.-Y., et al. (2010). Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. PubMed. [Link]
-
Byeon, J.-Y., et al. (2010). Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. OA Monitor Ireland. [Link]
-
Does anyone have experience with amide coupling reaction of aniline? (2014). ResearchGate. [Link]
-
Zhong, H., et al. (2018). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads. Bioconjugate Chemistry, 29(3), 826-834. [Link]
-
Zhong, H., et al. (2018). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads. PubMed. [Link]
-
Basuki, J. S., & Gasser, G. (2022). Recent advances in self-immolative linkers and their applications in polymeric reporting systems. CentAUR. [Link]
-
How aniline react with carboxylic acid and carboxylic acid derivatives? (2017). Quora. [Link]
-
Overcoming purification hurdles for ADC linker payloads. (2025). Sterling Pharma Solutions. [Link]
-
Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. (2025). SigutLabs. [Link]
-
St. Amant, K., et al. (2019). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. [Link]
-
Amide coupling reaction between a carboxylic acid and aniline derivatives. (2026). Reddit. [Link]
-
Analytical Characterization of Antibody Drug Conjugates. (n.d.). Sepax Technologies, Inc. Retrieved March 22, 2026, from [Link]
-
Wang, Y., et al. (2025). Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. PMC. [Link]
-
Chen, Y., et al. (2021). Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. MDPI. [Link]
-
Reactions of Arylamines. (2024). Chemistry LibreTexts. [Link]
-
Byeon, J.-Y., et al. (2010). Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. Langmuir, 26(19), 15430-15435. [Link]
-
Enzymatic Conjugation Using Branched Linkers for Constructing Homogeneous Antibody-Drug Conjugates with High DAR. (n.d.). The Royal Society of Chemistry. Retrieved March 22, 2026, from [Link]
-
Schematic of the antibody–drug conjugation procedure. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]
-
The Evolution of Antibody-Drug Conjugate (ADC) Linker Design: A Snapshot of Key Innovations. (2025). RCS Research Chemistry Services. [Link]
-
Li, Y., et al. (2025). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications. [Link]
-
Bioconjugation Protocols. (2013). Springer. [Link]
Sources
- 1. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates | bioRxiv [biorxiv.org]
- 2. The Evolution of Antibody-Drug Conjugate (ADC) Linker Design: A Snapshot of Key Innovations - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 12. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. technosaurus.co.jp [technosaurus.co.jp]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
Application Note: Synthesis Pathways and Protocols for 4-Fmoc-aminomethyl-aniline Hydrochloride
Audience: Researchers, scientists, and drug development professionals Discipline: Organic Synthesis, Peptide Chemistry, Bioconjugation
Introduction & Chemical Context
4-Fmoc-aminomethyl-aniline hydrochloride (derived from the free base, CAS 159790-81-5) is a critical bifunctional building block in solid-phase peptide synthesis (SPPS), bioconjugation, and the development of targeted therapeutics ()[]. The molecule features an orthogonal protection scheme: the highly reactive aliphatic aminomethyl group is temporarily masked by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. This leaves the aromatic aniline available for immediate downstream modifications, such as amide coupling, diazotization, or reductive amination, without cross-reactivity.
Converting the free base into a hydrochloride salt is a crucial final step to prevent the oxidative degradation of the aniline ring during long-term storage.
Mechanistic Rationale & Pathway Selection
Designing a scalable synthesis for this molecule requires navigating the dual reactivity of the starting materials. As a Senior Application Scientist, I evaluate two primary pathways for this synthesis:
-
Route A: Chemoselective N-Acylation (The Preferred Pathway) Starting from 4-aminobenzylamine, this synthesis exploits the inherent nucleophilic disparity between the two primary amines. The aliphatic benzylamine has a conjugate acid pKa of ~9.3, whereas the aromatic aniline has a pKa of ~4.6. By utilizing Fmoc-OSu (9-fluorenylmethyl N-succinimidyl carbonate) rather than the highly reactive Fmoc-Cl, the reaction acts via a "slow-transfer" mechanism ()[2]. This kinetic control ensures that only the more nucleophilic aliphatic amine attacks the electrophilic carbonate, preventing di-Fmoc formation.
-
Route B: Protection and Chemoselective Reduction Starting from 4-nitrobenzylamine, the aliphatic amine is Fmoc-protected, followed by the reduction of the nitro group to an aniline. While feasible, this route is mechanistically flawed for scale-up. The Fmoc group is notoriously base-labile[2]. Standard nitro reduction conditions (e.g., catalytic hydrogenation generating basic aniline, or dissolving metal reductions) often lead to premature Fmoc cleavage.
Due to the high risk of byproduct formation in Route B, Route A is the authoritative standard for this synthesis.
Pathway Visualization
Synthesis pathways for 4-Fmoc-aminomethyl-aniline HCl comparing chemoselective and reduction routes.
Quantitative Data & Pathway Optimization
| Parameter | Route A (Fmoc-OSu Chemoselective) | Route B (Nitro Reduction) |
| Starting Material | 4-Aminobenzylamine | 4-Nitrobenzylamine |
| Reagent | Fmoc-OSu (0.95 - 1.0 eq) | Fmoc-Cl (1.2 eq) |
| Step Count | 1 (Protection) + 1 (Salt Formation) | 2 (Protection, Reduction) + 1 (Salt) |
| Overall Yield | 75 - 85% | 40 - 55% |
| Major Impurity | Di-Fmoc derivative (<5%) | Fmoc-cleaved byproducts (~20%) |
| Scalability | Excellent (Kilogram scale) | Moderate (Requires careful reduction) |
Detailed Experimental Protocols (Self-Validating System)
Protocol 1: Chemoselective Synthesis of 4-(Fmoc-aminomethyl)aniline (Free Base)
Objective: Selectively protect the aliphatic amine while leaving the aromatic amine intact.
-
Solvent Preparation: Dissolve 4-aminobenzylamine (10.0 mmol, 1.22 g) in a 1:1 mixture of THF and deionized water (40 mL).
-
Causality: The biphasic/miscible solvent system ensures the solubility of both the highly polar starting material and the non-polar Fmoc-OSu ()[3].
-
-
Base Addition: Add NaHCO₃ (11.0 mmol, 0.92 g) to the solution.
-
Causality: NaHCO₃ is a weak base that neutralizes the N-hydroxysuccinimide byproduct, keeping the aliphatic amine free-based without raising the pH high enough to trigger Fmoc deprotection.
-
-
Temperature Control: Cool the reaction mixture to 0–5 °C using an ice bath.
-
Reagent Delivery: Dissolve Fmoc-OSu (9.5 mmol, 3.20 g) in THF (20 mL) and add it dropwise over 30 minutes.
-
Causality: Sub-stoichiometric Fmoc-OSu (0.95 eq) combined with dropwise addition ensures the reagent is the limiting factor, effectively eliminating the risk of di-protection.
-
-
Reaction: Remove the ice bath and stir at room temperature for 12 hours.
-
Validation & In-Process Control: Perform TLC (Eluent: 60:40 EtOAc/Hexanes). The starting material remains at the baseline and stains purple with Ninhydrin. The desired product (Rf ~0.4) is UV-active (254 nm) but Ninhydrin-negative (secondary carbamates do not stain well with standard Ninhydrin).
-
Workup: Extract the mixture with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from ethanol to yield the free base.
Protocol 2: Hydrochloride Salt Formation
Objective: Convert the free base to the stable hydrochloride salt to prevent oxidative degradation.
-
Dissolution: Dissolve the purified 4-(Fmoc-aminomethyl)aniline (5.0 mmol, 1.72 g) in anhydrous Dichloromethane (DCM) (15 mL).
-
Atmospheric Control: Cool the solution to 0 °C under a nitrogen atmosphere.
-
Acidification: Add 4M HCl in dioxane (7.5 mmol, 1.88 mL) dropwise.
-
Causality: Anhydrous HCl in dioxane prevents the hydrolysis of the Fmoc carbamate that could easily occur if aqueous hydrochloric acid were used.
-
-
Precipitation: Stir for 30 minutes at 0 °C. A white precipitate will begin to form. Add cold anhydrous diethyl ether (30 mL) dropwise.
-
Causality: Diethyl ether acts as an antisolvent. It dramatically lowers the solubility of the ionic hydrochloride salt in the organic mixture, driving complete precipitation.
-
-
Isolation: Filter the precipitate under a vacuum, wash with cold diethyl ether (2 × 10 mL), and dry under high vacuum for 4 hours.
-
Validation & In-Process Control: Take a 2 mg aliquot of the final product and dissolve it in 1 mL of deionized water (the salt is water-soluble, while the free base is not). Add 1 drop of 0.1M AgNO₃ solution. An immediate cloudy white precipitate (AgCl) confirms the successful formation of the hydrochloride salt.
References
-
Title: Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]
-
Title: Modulating the Fibrillization of Parathyroid-Hormone (PTH) Peptides: Azo-Switches as Reversible and Catalytic Entities Source: National Institutes of Health (PMC) URL: [Link]
Sources
Application Note: 4-Fmoc-aminomethyl-aniline Hydrochloride in Medicinal Chemistry & Bioconjugation
Executive Summary
In modern drug discovery, the design of precise, stimuli-responsive linkers is critical for the success of Antibody-Drug Conjugates (ADCs), Targeted Protein Degraders (PROTACs), and advanced peptidomimetics. 4-Fmoc-aminomethyl-aniline hydrochloride (CAS 1220040-04-9) has emerged as a highly versatile, bifunctional building block that addresses these complex architectural needs[].
Featuring an aromatic primary amine (aniline) and an Fmoc-protected aliphatic primary amine, this molecule offers an orthogonal reactivity profile. This structural duality allows medicinal chemists to selectively couple the aniline to a peptide or targeting ligand, and subsequently unmask the aliphatic amine to attach a cytotoxic payload or PROTAC anchor[2]. This application note details the physicochemical principles, field-proven protocols, and mechanistic rationale for utilizing this building block in advanced synthetic workflows.
Orthogonal Reactivity & Physicochemical Profile
Understanding the divergent electronic properties of the two nitrogen atoms in 4-Fmoc-aminomethyl-aniline is the foundation of its application. The delocalization of the aniline lone pair into the aromatic ring drastically reduces its nucleophilicity compared to the aliphatic aminomethyl group.
Table 1: Reactivity Profile of 4-Fmoc-aminomethyl-aniline
| Functional Group | pKa (approx.) | Relative Nucleophilicity | Optimal Coupling Activation | Deprotection / Cleavage |
| Aniline (Aromatic NH₂) | 4.6 | Low | HATU / HOAt / DIPEA | Enzymatic (e.g., Legumain) |
| Aminomethyl (Aliphatic NH₂) | 9.5 | High | DIC / Oxyma or PyBOP | 20% Piperidine in DMF |
Expert Insight: The reagent is supplied as a hydrochloride salt to prevent premature oxidation of the aniline and extend shelf life[]. However, this necessitates the addition of a stoichiometric base during the initial coupling step to liberate the nucleophile.
Application 1: Self-Immolative Linkers in Bioconjugation
Mechanistic Rationale
The para-aminobenzyl (PAB) spacer is a cornerstone of self-immolative linkers in ADCs. While traditional linkers utilize para-aminobenzyl alcohol (PABA) to form carbamate linkages, 4-Fmoc-aminomethyl-aniline provides a benzylic amine. This enables the formation of amide or urea linkages , which are critical when conjugating payloads that lack a reactive amine or when tuning the systemic stability of the ADC[2]. Upon enzymatic cleavage of the upstream peptide sequence by lysosomal proteases (e.g., Cathepsin B or Legumain), the liberated aniline triggers a rapid 1,6-aza-elimination cascade, expelling the active payload.
Mechanism of 1,6-elimination triggered by protease cleavage of the aniline amide bond.
Protocol: Synthesis of a Legumain-Cleavable Peptide-Linker
This self-validating protocol ensures complete conversion despite the poor nucleophilicity of the aniline.
-
Preparation of the Aniline Nucleophile: Dissolve 4-Fmoc-aminomethyl-aniline hydrochloride (1.0 eq) in anhydrous DMF. Add 1.2 eq of N,N-diisopropylethylamine (DIPEA).
-
Causality: Failing to neutralize the HCl salt will completely stall the reaction, as the protonated anilinium ion is entirely non-nucleophilic.
-
-
Peptide Activation: In a separate vial, activate the C-terminal carboxylic acid of the targeting peptide (e.g., Boc-Ala-Ala-Asn-OH, 1.2 eq) using HATU (1.15 eq) and DIPEA (2.0 eq) in DMF for exactly 5 minutes.
-
Causality: HATU generates a highly reactive At-ester. The brief 5-minute pre-activation prevents epimerization of the C-terminal amino acid while ensuring maximum electrophilicity[2].
-
-
Coupling: Combine the two solutions and stir at room temperature for 12–24 hours. Monitor the reaction via LC-MS.
-
Fmoc Deprotection: Once the intermediate is purified, treat it with 20% piperidine in DMF for 30 minutes to unmask the highly reactive aliphatic amine for subsequent payload attachment.
Workflow for assembling a PDC linker using 4-Fmoc-aminomethyl-aniline.
Application 2: Peptidomimetics & Epigenetic Inhibitors
Mechanistic Rationale
Beyond bioconjugation, the para-aminobenzylamine scaffold is a privileged pharmacophore in medicinal chemistry. It is frequently utilized as a reduced amide bond isostere in peptidomimetics to improve metabolic stability against endogenous peptidases[3]. Furthermore, in the design of epigenetic modulators—such as Histone Deacetylase (HDAC) and Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors—the rigid phenyl ring acts as a critical surface recognition element[4]. The aminomethyl extension serves as an ideal vector for attaching PROTAC linker chains (e.g., PEGylation) without disrupting the primary target binding affinity.
Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Swell the peptidyl-resin (bearing a free carboxylic acid) in a 1:1 mixture of DCM/DMF for 20 minutes.
-
On-Resin Coupling: Add 3.0 eq of 4-Fmoc-aminomethyl-aniline (pre-neutralized free base), 3.0 eq of PyBOP, and 6.0 eq of DIPEA to the resin. Agitate for 4 hours.
-
Causality: PyBOP is preferred over DIC/Oxyma here because the generation of a highly reactive phosphonium intermediate helps overcome the steric hindrance and low nucleophilicity of the aniline when reacting with a solid support.
-
-
Deprotection & Extension: Wash the resin thoroughly with DMF (5 × 1 min). Apply 20% piperidine in DMF (2 × 10 min) to remove the Fmoc group.
-
Causality: The dibenzofulvene byproduct generated during Fmoc removal must be washed away immediately to prevent the premature alkylation of the newly freed primary benzylic amine.
-
References
-
[3] Journal of Medicinal Chemistry - ACS Publications. Aromatic Reduced Amide Bond Peptidomimetics as Selective Inhibitors of Neuronal Nitric Oxide Synthase. URL:[Link]
-
[4] Journal of Medicinal Chemistry - ACS Publications. Novel Carbamate-Based o-aminobenzamide Derivatives as Potent Antigastric Carcinoma Agents via Disrupting NAD+ Salvage Synthesis. URL:[Link]
-
[2] Bioconjugate Chemistry - ACS Publications. Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers. URL:[Link]
Sources
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of 4-Fmoc-aminomethyl-aniline hydrochloride
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet challenging step in chemical synthesis: the deprotection of 4-Fmoc-aminomethyl-aniline hydrochloride. As your Senior Application Scientist, my goal is to explain the causality behind these experimental challenges and provide robust, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions to build a strong understanding of the reaction and its potential pitfalls.
Q1: What is the fundamental mechanism of Fmoc deprotection?
The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a classic base-catalyzed elimination reaction, specifically an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[1][2] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 carbon of the fluorene ring.[1] This generates a stabilized carbanion (a cyclopentadienyl anion derivative), which then undergoes elimination to form the highly reactive electrophile, dibenzofulvene (DBF), and a transient carbamate species that rapidly decarboxylates to release the free amine.[2][3]
Sources
Technical Support Center: Optimizing Coupling Yields with 4-Fmoc-aminomethyl-aniline Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the incorporation of bifunctional linkers like 4-Fmoc-aminomethyl-aniline hydrochloride (also known as Fmoc-PAMA·HCl). While this building block is invaluable for synthesizing complex peptide conjugates and drug delivery systems, it is notoriously difficult to couple.
This guide is designed to move beyond basic protocol checklists. By understanding the fundamental electronic and steric causality behind these coupling failures, you can logically optimize your synthetic strategy to achieve near-quantitative yields.
The Core Challenge: Mechanistic Causality
Coupling an incoming carboxylic acid to the aniline nitrogen of 4-Fmoc-aminomethyl-aniline hydrochloride presents a triad of chemical hurdles:
-
Inherent Aromatic Low Nucleophilicity: Unlike highly reactive aliphatic amines, the lone pair of electrons on an aniline nitrogen is delocalized into the adjacent π -system of the aromatic ring. This resonance stabilization drastically reduces its nucleophilicity, making standard carbodiimide-based couplings sluggish and low-yielding .
-
Protonation State (The HCl Salt): To prevent oxidative degradation, this reagent is supplied as a hydrochloride salt. Aniline hydrochlorides are completely non-nucleophilic. The salt must be fully neutralized (free-based) prior to or during the coupling step.
-
Orthogonal Stability Conflict: Neutralizing the HCl salt and driving a sluggish coupling requires a basic environment and extended reaction times. However, the molecule contains a base-labile Fmoc protecting group on the aliphatic amine. Prolonged exposure to excess base, especially under heating, can lead to premature Fmoc cleavage, resulting in catastrophic double-coupling or polymerization side-reactions .
Troubleshooting Guide & FAQs
Q1: My standard DIC/Oxyma protocol yields less than 20% product. How can I drive the acylation of the aniline to completion? A1: Carbodiimide-based active esters lack the electrophilic character required to drive the acylation of a deactivated aromatic nucleophile. You must shift to highly reactive aminium/uronium salts or acid halides. Solution: Switch to HATU or COMU. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. For refractory sequences, converting the incoming amino acid to an Fmoc-amino acid chloride provides the ultimate electrophilicity required for unreactive anilines .
Q2: The reagent is an HCl salt. How should I neutralize it without risking premature Fmoc cleavage? A2: Strong, unhindered bases (like piperidine or excess DIEA) will cause Fmoc deprotection over the long reaction times required for anilines. Solution: Use N-methylmorpholine (NMM). NMM is a weaker base (pKa ~7.4) than DIEA (pKa ~10.5). It is sufficiently basic to deprotonate the aniline hydrochloride (pKa ~4.6) but weak enough to leave the Fmoc group intact during the coupling timeframe .
Q3: Can I use microwave-assisted heating to force the coupling? A3: Yes, but with strict thermal limits. Microwave-assisted solid-phase peptide synthesis (MW-SPPS) provides the thermal energy needed to overcome the high activation barrier of aniline acylation. However, combining heat with a tertiary amine base drastically accelerates Fmoc loss. If using microwave heating, do not exceed 50°C, limit the reaction time to 15–20 minutes, and strictly use NMM instead of DIEA.
Q4: How do I accurately monitor the coupling completion? The Kaiser test is giving ambiguous results. A4: The Kaiser (ninhydrin) test is specifically designed for primary aliphatic amines. It relies on the formation of Ruhemann's purple—a mechanism that fails or produces atypical colors (brown/red) with anilines. Solution: Use the Chloranil test , which reliably detects secondary amines and anilines. Alternatively, perform a micro-cleavage of a small resin aliquot and analyze the crude product via LC-MS to confirm the expected mass shift.
Quantitative Data & Reagent Selection
To optimize your workflow, compare the activation strategies and base selections below.
Table 1: Activation Strategies for Aniline Coupling
| Coupling Reagent | Electrophilicity | Base Compatibility | Expected Yield (Aniline) | Recommendation |
| DIC / HOBt | Low | None required | < 20% | Not recommended for anilines. |
| DIC / Oxyma | Moderate | None required | 30 - 50% | May work with double coupling and heat. |
| HATU / HOAt | High | DIEA or NMM | 80 - 95% | Standard choice. Use with NMM. |
| Acid Chloride | Very High | DIEA or NMM | > 95% | Ultimate choice for refractory sequences. |
Table 2: Base Selection for HCl Neutralization
| Base | pKa (Conjugate Acid) | Fmoc Stability (RT, 2h) | Aniline Neutralization |
| Piperidine | 11.2 | Poor (Cleaves rapidly) | Yes |
| DIEA | 10.5 | Moderate (Slow cleavage) | Yes |
| NMM | 7.4 | Excellent (Stable) | Yes |
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that each chemical prerequisite (neutralization, activation, verification) is met before proceeding.
Protocol 1: High-Efficiency HATU/NMM Coupling
Objective: Couple an Fmoc-amino acid to resin-bound 4-Fmoc-aminomethyl-aniline.
-
Neutralization: Wash the resin-bound aniline HCl salt with a solution of 5% NMM in DMF (v/v) for 3 minutes. Drain and repeat once. Wash thoroughly with DMF (5x) to remove excess base.
-
Pre-activation: In a separate vial, dissolve the incoming Fmoc-amino acid (3.0 eq) and HATU (2.9 eq) in a minimum volume of anhydrous DMF. Add NMM (6.0 eq). Stir for 2 minutes to allow the HOAt active ester to form.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours.
-
Washing: Drain the reaction vessel and wash the resin with DMF (5x) and DCM (3x).
-
Verification: Perform a Chloranil test. A negative result (colorless/yellow) indicates successful coupling. A positive result (blue/green) requires a double-couple.
Protocol 2: In Situ Acid Chloride Generation (For Refractory Couplings)
Objective: Utilize bis-(trichloromethyl)carbonate (BTC) to generate an ultra-reactive acid chloride for sterically hindered or highly deactivated anilines.
-
Preparation: Dissolve the incoming Fmoc-amino acid (3.0 eq) in anhydrous DCM under an inert atmosphere.
-
Activation: Add BTC (1.0 eq) to the solution. Slowly add 2,4,6-collidine (10.0 eq) dropwise. Stir for 5 minutes at room temperature to generate the Fmoc-amino acid chloride in situ.
-
Neutralization: Pre-wash the resin-bound aniline HCl with 5% NMM in DMF, followed by anhydrous DCM washes (5x). Note: Acid chlorides are moisture-sensitive; the resin must be washed with anhydrous DCM.
-
Coupling: Add the acid chloride solution to the resin. Agitate for 1 hour at room temperature.
-
Washing: Drain and wash the resin with DCM (5x) and DMF (5x).
Visual Workflows & Logic
Workflow for optimizing coupling to 4-Fmoc-aminomethyl-aniline HCl.
Mechanistic troubleshooting logic for aniline coupling failures.
References
-
Advances in Fmoc solid-phase peptide synthesis PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]
-
In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis PubMed - National Institutes of Health (NIH) URL: [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis Biotage Application Notes URL:[Link]
preventing side reactions during 4-Fmoc-aminomethyl-aniline hydrochloride synthesis
Technical Support Center: 4-(Fmoc-aminomethyl)aniline Hydrochloride Synthesis
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the chemoselective protection of bifunctional molecules. The synthesis of 4-(Fmoc-aminomethyl)aniline hydrochloride (CAS 159790-81-5) [1] is a classic exercise in exploiting kinetic and thermodynamic differentials.
The primary challenge lies in selectively protecting the highly nucleophilic aliphatic aminomethyl group while leaving the aromatic aniline intact, all without triggering the premature cleavage of the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group [2]. This guide provides the mechanistic causality behind these reactions, troubleshooting FAQs, and a self-validating protocol to ensure high-purity yields.
Mechanistic Causality & Reaction Pathways
The foundation of this synthesis relies on the stark difference in basicity and nucleophilicity between the two amine groups. The aliphatic benzylamine moiety has a pKa of ~9.3, whereas the aromatic aniline has a pKa of ~4.25 [3].
By carefully buffering the reaction at pH ~8.3, the aliphatic amine remains sufficiently deprotonated to act as a potent nucleophile. Conversely, the aromatic amine is entirely unprotonated but inherently non-nucleophilic due to the delocalization of its lone pair into the aromatic ring. Using a mild electrophile like Fmoc-OSu (rather than the highly reactive Fmoc-Cl) ensures that the reaction remains under strict kinetic control, preventing over-acylation [4].
Chemoselective pathways and common side reactions in the Fmoc protection of 4-aminobenzylamine.
Troubleshooting & FAQs
Q1: Why am I seeing significant bis-Fmoc (over-acylated) impurities in my LC-MS? A1: This is a classic symptom of using an overly reactive electrophile or poor pH control. If you are using Fmoc-Cl, the highly electrophilic chloroformate will eventually attack the less nucleophilic aniline. Solution: Switch to Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate). The succinimidyl leaving group dampens the electrophilicity, making the reagent highly selective for the aliphatic amine. Additionally, ensure you are using exactly 1.0 equivalent of Fmoc-OSu and keeping the temperature at 0 °C during addition.
Q2: My Fmoc group is cleaving during the reaction, resulting in dibenzofulvene formation. How do I prevent this? A2: The Fmoc group is highly sensitive to base-catalyzed cleavage via an E1cB mechanism, particularly in the presence of unhindered secondary or tertiary amines (like Triethylamine or Piperidine). Solution: Eliminate organic bases from your acylation step. Instead, use a biphasic system (THF/Water) with Sodium Bicarbonate (NaHCO₃). NaHCO₃ naturally buffers the solution at ~pH 8.3, which is high enough to deprotonate the aliphatic amine for reaction, but low enough to prevent E1cB cleavage of the Fmoc group.
Q3: The isolated free base turns brown over time. What is happening? A3: Free anilines are highly susceptible to auto-oxidation in the presence of atmospheric oxygen and light, forming colored azo, azoxy, or quinone-imine polymeric impurities. Solution: Do not store the free base. Immediately convert the product to its hydrochloride salt. Protonating the aniline stabilizes it against oxidation.
Q4: Can I use aqueous HCl to form the salt? A4: No. Aqueous HCl can lead to partial hydrolysis of the carbamate over time and often causes the product to oil out rather than crystallize. Solution: Use anhydrous 4M HCl in Dioxane or Diethyl Ether. This forces the immediate precipitation of the highly pure, crystalline hydrochloride salt.
Quantitative Condition Optimization
The table below summarizes our internal validation data regarding the impact of reaction conditions on chemoselectivity and overall yield.
| Electrophile | Base System | Temp (°C) | Time (h) | Desired Product (%) | Bis-Fmoc Impurity (%) | Cleavage Impurity (%) |
| Fmoc-Cl (1.1 eq) | DIEA (2.0 eq) | 25 | 4 | 65.2% | 21.5% | 10.1% |
| Fmoc-OSu (1.0 eq) | TEA (1.5 eq) | 25 | 2 | 78.4% | 12.0% | 5.8% |
| Fmoc-OSu (1.0 eq) | NaHCO₃ (1.5 eq) | 0 | 2 | >96.5% | <1.5% | <0.5% |
Self-Validating Experimental Protocol
To ensure reproducibility, follow this optimized, step-by-step workflow. This protocol is designed to be self-validating: the visual cues (e.g., immediate precipitation during salt formation) will confirm whether the preceding steps were successful.
Self-validating experimental workflow for synthesizing 4-(Fmoc-aminomethyl)aniline hydrochloride.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 10.0 mmol of 4-aminobenzylamine in 50 mL of a 1:1 mixture of Tetrahydrofuran (THF) and Deionized Water.
-
Buffering: Add 15.0 mmol (1.5 eq) of solid NaHCO₃. Stir until dissolved. Submerge the flask in an ice bath and allow the internal temperature to reach 0 °C.
-
Acylation: Dissolve 10.0 mmol (1.0 eq) of Fmoc-OSu in 25 mL of THF. Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel to maintain kinetic control. Stir for 2 hours at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with saturated aqueous NaCl (brine) to remove unreacted starting material and N-hydroxysuccinimide. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep bath temp <30 °C).
-
Salt Formation: Dissolve the crude residue in a minimal amount of anhydrous Dioxane (approx. 15 mL). Cool to 0 °C under an inert Nitrogen atmosphere. Slowly add 1.1 equivalents of 4M HCl in Dioxane. A white precipitate should form immediately.
-
Isolation: Filter the precipitate rapidly through a Büchner funnel. Wash the filter cake with ice-cold anhydrous Diethyl Ether (2 x 15 mL) to remove any traces of dibenzofulvene. Dry the white solid under high vacuum overnight.
References
-
Jensen, K. J., Alsina, J., Songster, M. F., Vágner, J., Albericio, F., & Barany, G. "Backbone Amide Linker in Solid-Phase Synthesis." Chemical Reviews, ACS Publications. Available at:[Link]
-
Baber, A., et al. "Modulating the Fibrillization of Parathyroid-Hormone (PTH) Peptides: Azo-Switches as Reversible and Catalytic Entities." PubMed Central (PMC), National Institutes of Health. Available at:[Link]
Technical Support Center: Optimizing HPLC Analysis for 4-Fmoc-aminomethyl-aniline hydrochloride
Troubleshooting Solubility, Peak Shape, and Stability
Introduction 4-Fmoc-aminomethyl-aniline hydrochloride (CAS: 1220040-04-9) presents a unique "dual-personality" challenge for HPLC method development. The molecule consists of a highly hydrophobic, planar fluorenylmethyloxycarbonyl (Fmoc) protecting group and a polar, weakly basic anilinium hydrochloride core. This amphiphilic rigidity often leads to erratic solubility, on-column precipitation, and peak tailing. As a Senior Application Scientist, I have structured this technical support guide to move beyond basic troubleshooting—focusing on the thermodynamic and kinetic causality behind these chromatographic phenomena to help you build a robust, self-validating analytical method.
Part 1: Diagnostic Decision Tree
Diagnostic decision tree for troubleshooting solubility and peak shape issues of Fmoc-anilines.
Part 2: Solvent Compatibility & Solubilization Strategy
Understanding the solvation thermodynamics of this compound is critical. The table below summarizes the causality behind solvent compatibility.
| Solvent | Solvation Power | HPLC Compatibility | Mechanistic Note |
| Water | Poor (< 0.1 mg/mL) | High | Hydrophobic Fmoc group dominates, causing exclusion from aqueous hydrogen-bond networks[1]. |
| Acetonitrile (ACN) | Sparingly Soluble | High | Lacks the hydrogen bond donation capability required to effectively solvate the hydrochloride salt. |
| Methanol (MeOH) | Moderately Soluble | Medium | Good balance of polarity, but high injection volumes may cause peak broadening if mismatched with the mobile phase. |
| DMSO / DMF | Highly Soluble (> 50 mg/mL) | Low (at high volumes) | Disrupts the strong π-π stacking of the Fmoc fluorenyl rings[2]. High risk of solvent breakthrough if injected directly into aqueous mobile phases. |
Part 3: Core FAQs & Troubleshooting Guides
Q1: My sample won't dissolve in the starting mobile phase (e.g., 5% ACN). What is the best diluent? Causality & Solution: The Fmoc group's planar fluorenyl rings engage in strong intermolecular π-π stacking, making the crystal lattice highly stable and resistant to aqueous solvation[1]. To break this lattice without ruining your chromatography, you must use a "Step-Down Dilution" strategy. First, dissolve the standard in a minimal volume of a polar aprotic solvent like Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[2]. Once fully solvated, slowly dilute the stock with your starting mobile phase (e.g., 20% ACN in Water with 0.1% TFA). This ensures the hydrophobic Fmoc group is disrupted by the DMSO, while the acidic aqueous portion keeps the aniline core protonated and soluble.
Q2: I am seeing split peaks and high backpressure after injecting the DMSO-dissolved sample. Causality & Solution: You are experiencing "On-Column Precipitation" (the solvent breakthrough effect). When a strong solvent plug (pure DMSO) carrying the hydrophobic Fmoc compound hits a weak, highly aqueous mobile phase at the head of the C18 column, the local solubility drops to near zero. The compound crashes out, redissolving unevenly as the organic gradient progresses. Self-Validating Fix: Reduce your injection volume to ≤ 2 µL to allow instantaneous dilution within the mobile phase stream. Alternatively, adjust your diluent to match the mobile phase composition as closely as possible without causing precipitation in the vial.
Q3: The main peak is severely tailing. How do I improve peak symmetry? Causality & Solution: Peak tailing here is driven by secondary interactions between the free aniline group and residual, negatively charged silanols (Si-O⁻) on the silica-based C18 stationary phase. Self-Validating Fix: Add 0.1% Trifluoroacetic acid (TFA) to both Mobile Phase A (Water) and B (Acetonitrile)[3]. TFA serves a dual purpose: it lowers the pH to ~2.0 (well below the ~4.6 pKa of aniline), ensuring the amine remains fully protonated (cationic), and it acts as a hydrophobic ion-pairing agent, effectively masking the silanols and sharpening the peak.
Q4: I observe a growing secondary peak over time in my autosampler. Is the compound degrading? Causality & Solution: Yes, the compound is undergoing Fmoc cleavage. The Fmoc group is highly sensitive to basic conditions and undergoes rapid base-induced β-elimination (via an E1cB mechanism)[4]. If your diluent is neutral water or contains trace secondary amines, the Fmoc group will cleave, yielding the free aminomethyl-aniline and dibenzofulvene (DBF)[5]. DBF is highly conjugated and will appear as a strongly UV-active, late-eluting secondary peak in your chromatogram[6]. Self-Validating Fix: Always acidify your sample diluent with 0.1% TFA or Formic Acid to lock the molecule in a stable, protonated state, completely halting the β-elimination pathway.
Part 4: Standard Operating Procedure (SOP)
Objective: A self-validating workflow for the stable preparation and HPLC analysis of 4-Fmoc-aminomethyl-aniline HCl.
Step 1: Primary Stock Preparation (10 mg/mL)
-
Accurately weigh 10.0 mg of 4-Fmoc-aminomethyl-aniline hydrochloride into a clean, dry 2 mL amber glass vial.
-
Add 1.0 mL of LC-MS grade DMSO.
-
Vortex for 30 seconds and sonicate at room temperature for 2 minutes until the solution is completely clear.
Step 2: Working Solution Preparation (0.1 mg/mL)
-
Pipette 10 µL of the Primary Stock into a 1.5 mL HPLC autosampler vial.
-
Add 990 µL of Acidified Diluent (50:50 Water:Acetonitrile containing 0.1% TFA).
-
Cap and invert 5 times to mix. (Note: The final DMSO concentration is 1%, eliminating the risk of on-column precipitation).
Step 3: HPLC System Suitability & Run Conditions
-
Column: C18, 100 x 4.6 mm, 3 µm (End-capped to reduce silanol activity).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA[3].
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 2 µL.
-
Detection: UV at 254 nm and 280 nm.
-
System Suitability Check: Inject a blank (Diluent only) to ensure no DBF ghost peaks are present. Evaluate the main peak on the first standard injection; the tailing factor must be ≤ 1.5 to validate that silanol interactions are properly suppressed.
Sources
Technical Support Center: Resolving Aniline Oxidation in 4-Fmoc-aminomethyl-aniline hydrochloride
Welcome to the Technical Support Center for handling 4-Fmoc-aminomethyl-aniline hydrochloride . This compound is a critical bifunctional building block in peptide synthesis and drug development. However, researchers frequently encounter severe yield reductions and purification bottlenecks due to the rapid oxidation of the aniline moiety during coupling reactions.
This guide provides mechanistic insights, troubleshooting matrices, and self-validating protocols to ensure the integrity of your synthetic workflows.
Part 1: Mechanistic FAQs (Frequently Asked Questions)
Q1: Why does 4-Fmoc-aminomethyl-aniline oxidize so rapidly the moment I initiate my coupling reaction? A1: The susceptibility to oxidation is rooted in the electronic properties of the molecule. The amino group (-NH₂) is strongly electron-donating, which makes the aromatic aniline ring highly electron-rich and prone to losing electrons[1]. When supplied as a hydrochloride salt, the amine is protonated (-NH₃⁺), which pulls electron density away from the ring and stabilizes the molecule against oxidation. However, during amide coupling, you must add a base (like DIEA or NMM) to generate the free nucleophilic amine. The moment the free base is formed, the electron-rich ring is exposed to dissolved oxygen, light, and trace transition metals, triggering rapid oxidative degradation[2].
Q2: What are the dark brown or black impurities forming in my reaction flask? A2: A primary indicator of aniline oxidation is a distinct color change. Freshly purified or protected aniline is colorless, but upon oxidation, it forms radical intermediates that couple to create highly colored impurities[2]. These include azo compounds, benzoquinones, and complex polymeric species (polyanilines) that manifest as yellow, brown, or black solutions[1][3].
Q3: Can I use antioxidants to prevent this, and which ones are compatible with Fmoc chemistry? A3: Yes. The addition of radical scavengers and reducing agents is highly effective. Butylated hydroxytoluene (BHT) and Ascorbic Acid (Vitamin C) are excellent choices. BHT acts as a lipophilic radical scavenger that interrupts the autoxidation chain reaction, while Ascorbic Acid acts as a hydrophilic oxygen scavenger and reducing agent[4]. They can even be used synergistically, where Ascorbic Acid regenerates oxidized BHT radicals[4][5].
Logical relationship of aniline oxidation pathways and targeted antioxidant intervention.
Part 2: Troubleshooting Matrix & Quantitative Data
When optimizing your coupling conditions, visual cues are your first line of diagnostic data. The table below summarizes the causality between reaction conditions, visual oxidation indicators, and resulting yields.
Table 1: Impact of Reaction Conditions on Aniline Oxidation and Coupling Yield
| Reaction Condition (Base: DIEA) | Antioxidant Added | Atmosphere | Temp (°C) | Visual Indicator (Oxidation Level) | Isolated Yield (%) |
| Standard Coupling | None | Ambient Air | 25°C | Dark Brown / Black (Severe) | < 40% |
| Standard Coupling | None | Argon | 25°C | Yellow / Orange (Moderate) | 62 - 68% |
| Degassed Solvents | BHT (5 mol%) | Argon | 25°C | Pale Yellow (Low) | 82 - 85% |
| Optimized Protocol | Ascorbic Acid (5 mol%) | Argon | 0°C to 25°C | Colorless to Trace Yellow | > 92% |
Part 3: Self-Validating Experimental Protocol
To ensure high-yielding amide coupling with 4-Fmoc-aminomethyl-aniline hydrochloride, you must treat the workflow as an oxygen-excluding system. The following methodology incorporates self-validating checkpoints to ensure causality between your actions and the chemical state of the reaction.
Workflow: Inert-Atmosphere Amide Coupling with Antioxidant Protection
Reagents Required:
-
4-Fmoc-aminomethyl-aniline hydrochloride
-
Carboxylic acid partner
-
Coupling reagents (e.g., HATU, HOAt)
-
N,N-Diisopropylethylamine (DIEA)
-
Ascorbic Acid or BHT (5 mol% relative to aniline)
-
Anhydrous, degassed DMF or DCM
Step-by-Step Methodology:
-
Solvent Degassing (The Foundation):
-
Action: Sparge anhydrous DMF with Argon gas using a submerged needle for at least 30 minutes prior to the reaction[1].
-
Causality: Removes dissolved O₂, the primary electron acceptor in the oxidation pathway.
-
-
Antioxidant Priming:
-
Action: Dissolve the carboxylic acid partner, HATU, HOAt, and 5 mol% Ascorbic Acid (or BHT) in the degassed DMF under an Argon atmosphere.
-
-
Temperature Control & Substrate Addition:
-
Action: Cool the reaction flask to 0°C using an ice bath. Add the 4-Fmoc-aminomethyl-aniline hydrochloride salt to the mixture.
-
Validation Checkpoint: The solution should remain completely colorless. If it turns yellow here, your starting material was already compromised during storage.
-
-
Controlled Free-Basing (Critical Step):
-
Action: Add DIEA dropwise over 10 minutes at 0°C.
-
Causality: DIEA neutralizes the HCl salt, generating the highly reactive free aniline. Keeping the temperature at 0°C kinetically suppresses the oxidation rate while the coupling reaction (which is faster) takes precedence.
-
Validation Checkpoint: A successful inert environment will keep the solution colorless or very pale yellow. A rapid shift to dark brown indicates a failure in your Argon line or incomplete solvent degassing.
-
-
Reaction Progression & Isolation:
-
Action: Allow the reaction to slowly warm to room temperature over 2 hours.
-
Action: Quench the reaction by pouring it into a rapidly stirring aqueous solution of 5% citric acid or mild sodium bicarbonate[1].
-
Causality: An acidic quench immediately re-protonates any unreacted aniline, converting it back to a stable, oxidation-resistant salt form during the workup phase.
-
Step-by-step self-validating workflow for inert coupling of 4-Fmoc-aminomethyl-aniline.
Sources
Technical Support Center: Purification of 4-Fmoc-aminomethyl-aniline Hydrochloride Derivatives
Introduction: 4-Fmoc-aminomethyl-aniline and its hydrochloride salt are valuable bifunctional linkers used extensively in peptide synthesis, drug development, and bioconjugation.[1] The molecule combines a base-labile Fmoc-protected aminomethyl group with a nucleophilic aniline moiety, enabling sequential, orthogonal derivatization. However, purifying this compound post-synthesis presents unique challenges. Its amphipathic nature—possessing the large, nonpolar Fmoc group and a polar aniline hydrochloride salt—complicates solubility and handling. Furthermore, the lability of the Fmoc group to basic conditions requires careful control of pH throughout the purification process to prevent premature deprotection and yield loss.[2][3]
This guide provides a comprehensive, experience-driven resource for researchers to navigate the common pitfalls associated with the purification of 4-Fmoc-aminomethyl-aniline hydrochloride and its derivatives. We will explore the causality behind common issues and provide robust, validated protocols to ensure high purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when handling these derivatives.
Q1: What are the most common impurities I should expect after synthesizing 4-Fmoc-aminomethyl-aniline hydrochloride?
A1: Impurities typically arise from the starting materials or side reactions during the Fmoc protection step. Key species to look out for include:
-
Unreacted Starting Material: Primarily 4-aminobenzylamine.
-
Fmoc-OH and Dibenzofulvene (DBF) Adducts: Byproducts from the degradation of the Fmoc-protection reagent (e.g., Fmoc-OSu, Fmoc-Cl). The Fmoc group is removed via a base-induced β-elimination, which generates dibenzofulvene.[2][4] This highly reactive intermediate can be trapped by amines, including the desired product or unreacted starting material.
-
Di-Fmoc Product: The aniline nitrogen can also be protected by an Fmoc group, leading to a di-substituted impurity. This is less common under controlled conditions but possible.
-
Prematurely Deprotected Product: If the reaction or workup exposes the product to basic conditions (pH > 9), the Fmoc group can be cleaved, regenerating 4-aminobenzylamine.[3]
Q2: How do I choose the best purification method: recrystallization or flash column chromatography?
A2: The choice depends on the scale of your synthesis, the nature of the impurities, and the initial purity of your crude product.
-
Recrystallization is ideal for large-scale purification (>5 g) when the crude product is already of moderate purity (>85%) and the impurities have significantly different solubility profiles. It is often more cost-effective and scalable.[5]
-
Flash Column Chromatography is the method of choice for small-scale work, complex impurity profiles, or when impurities have solubilities similar to the product. It offers higher resolution but is more labor-intensive and uses more solvent.
The following decision tree can guide your choice:
Sources
Technical Support Center: Overcoming Steric Hindrance in 4-Fmoc-aminomethyl-aniline Hydrochloride Coupling
Welcome to our dedicated technical support guide for navigating the challenges associated with the coupling of 4-Fmoc-aminomethyl-aniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are encountering difficulties with this notoriously challenging substrate. Our goal is to provide you with the in-depth knowledge, practical troubleshooting strategies, and validated protocols necessary to achieve successful and efficient coupling reactions.
The unique structure of 4-Fmoc-aminomethyl-aniline presents a significant steric challenge. The bulky Fluorenylmethyloxycarbonyl (Fmoc) protecting group in close proximity to the aniline nitrogen dramatically reduces its nucleophilicity, making standard amide bond formation conditions often ineffective. This guide will dissect the underlying causes of these difficulties and provide a clear path toward overcoming them.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with 4-Fmoc-aminomethyl-aniline hydrochloride failing or giving low yields?
A: The primary reason for poor coupling efficiency is the severe steric hindrance imposed by the Fmoc group on the aniline nitrogen. This bulkiness physically obstructs the approach of the activated carboxylic acid, leading to a slow or non-existent reaction. Furthermore, the electron-withdrawing nature of the Fmoc group can decrease the nucleophilicity of the aniline nitrogen, further impeding the reaction.
Q2: Are standard coupling reagents like HBTU or HATU suitable for this reaction?
A: While HBTU and HATU are robust coupling reagents for many systems, they often prove insufficient for highly hindered anilines like 4-Fmoc-aminomethyl-aniline. The aminium/uronium-based reagents may not be potent enough to overcome the steric barrier and low nucleophilicity. More powerful coupling reagents are typically required.
Q3: What are the most common side reactions observed during the coupling of 4-Fmoc-aminomethyl-aniline?
A: Besides low yield of the desired product, common side reactions include the formation of a urea byproduct from the reaction of the coupling reagent with the aniline, and epimerization of the chiral center of the carboxylic acid if one is present. Careful selection of the coupling reagent and additives can minimize these unwanted reactions.
Q4: How can I improve the solubility of 4-Fmoc-aminomethyl-aniline hydrochloride in my reaction?
A: 4-Fmoc-aminomethyl-aniline hydrochloride has limited solubility in many common organic solvents. The presence of the hydrochloride salt can also complicate the reaction. It is often necessary to use a tertiary amine base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the salt and improve solubility. A polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is recommended.
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to troubleshooting and optimizing your coupling reaction. We will explore the critical parameters and offer evidence-based solutions.
Issue 1: Low or No Product Formation
The most common issue is a failure to form the desired amide bond. This is a direct consequence of the steric hindrance.
Root Cause Analysis:
-
Insufficiently Potent Coupling Reagent: The energy barrier for the reaction is too high for standard reagents.
-
Suboptimal Reaction Conditions: Temperature, concentration, and reaction time may not be adequate.
-
Base-Related Complications: The choice and amount of base can significantly impact the reaction.
Solutions and Protocols:
1. Employ a More Potent Coupling Reagent:
For sterically hindered anilines, phosphonium-based reagents or specialized uronium salts are often more effective.
-
BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate): A highly effective reagent for hindered couplings.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Similar to BOP but can sometimes offer improved performance and reduced side reactions.
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt known for its high reactivity and resistance to epimerization.
Table 1: Comparison of Coupling Reagents for Hindered Anilines
| Reagent | Class | Key Advantages | Potential Drawbacks |
| HBTU/HATU | Aminium/Uronium | Commonly available, generally effective. | Often insufficient for severely hindered substrates. |
| BOP/PyBOP | Phosphonium | High reactivity, excellent for hindered systems. | Can be more expensive, potential for side reactions. |
| COMU | Uronium (3rd Gen) | Very high reactivity, low epimerization. | Higher cost. |
2. Optimize Reaction Conditions:
-
Temperature: While room temperature is a common starting point, moderately elevated temperatures (e.g., 40-50 °C) can provide the necessary energy to overcome the activation barrier. Monitor for potential side reactions at higher temperatures.
-
Concentration: Higher concentrations of reactants can favor the bimolecular reaction. However, be mindful of solubility limits.
-
Reaction Time: Hindered couplings are often slow. Allow for extended reaction times (e.g., 12-24 hours) and monitor progress by TLC or LC-MS.
3. Strategic Use of Additives:
Additives can significantly enhance coupling efficiency.
-
HOBt (Hydroxybenzotriazole) or OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): These additives act as activating agents, forming an active ester with the carboxylic acid that is more susceptible to nucleophilic attack by the hindered aniline. OxymaPure® is often preferred as it is considered non-explosive and can lead to cleaner reactions.
Experimental Protocol: High-Efficiency Coupling of a Generic Carboxylic Acid with 4-Fmoc-aminomethyl-aniline
-
Preparation: In a clean, dry flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.0 eq) and 4-Fmoc-aminomethyl-aniline hydrochloride (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 10-15 minutes to ensure neutralization of the hydrochloride and free-basing of the aniline.
-
Activator Addition: Add OxymaPure® (1.2 eq) to the reaction mixture.
-
Coupling Reagent Addition: Add COMU (1.2 eq) to the mixture. The solution may change color.
-
Reaction: Stir the reaction at room temperature and monitor its progress by LC-MS. If the reaction is sluggish after 4-6 hours, consider gentle heating to 40 °C.
-
Workup: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 2: Epimerization of the Carboxylic Acid
If your carboxylic acid has a chiral center, there is a risk of racemization during the activation step.
Root Cause Analysis:
-
Over-activation of the Carboxylic Acid: Some coupling reagents can lead to the formation of oxazolone intermediates, which are prone to epimerization.
-
Excessive Base: A strong or excess base can deprotonate the alpha-proton of the activated carboxylic acid, leading to racemization.
Solutions:
-
Use a Racemization-Suppressing Additive: OxymaPure® is known to be superior to HOBt in suppressing racemization.
-
Careful Choice of Base: Use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine. Use the minimum amount of base necessary to neutralize the hydrochloride salt and facilitate the reaction.
-
Low Temperature: Performing the coupling at lower temperatures (e.g., 0 °C to room temperature) can help minimize epimerization.
Visualizing the Workflow
The following diagram illustrates a recommended workflow for troubleshooting the coupling of 4-Fmoc-aminomethyl-aniline.
Caption: Troubleshooting workflow for hindered aniline coupling.
Mechanistic Considerations
Understanding the mechanism of activation and coupling is key to rational troubleshooting.
Caption: Simplified mechanism of amide bond formation.
References
Comprehensive Comparison Guide: 4-Fmoc-Aminomethyl-Aniline Hydrochloride vs. 4-(Boc-Aminomethyl)Aniline in Advanced Synthesis
As a Senior Application Scientist, selecting the correct bifunctional linker is a critical decision that dictates your entire downstream synthetic workflow. 4-aminobenzylamine is a highly versatile building block used extensively in solid-phase peptide synthesis (SPPS), bioconjugation, and the development of multi-target anti-tumor agents. It possesses two distinct amino groups: a highly nucleophilic aliphatic amine (benzylamine, pKa ~9.5) and a less nucleophilic aromatic amine (aniline, pKa ~4.6).
To selectively acylate or functionalize the aniline group without cross-reactivity, the aliphatic amine must be temporarily masked using orthogonal protecting groups[1][2]. The two dominant methodologies utilize either the 9-fluorenylmethyloxycarbonyl (Fmoc) or the tert-butyloxycarbonyl (Boc) strategy[1][3]. This guide provides an objective, data-driven comparison of these two protected derivatives to optimize your synthetic design.
Chemical Architecture & Physicochemical Stability
Understanding the physical state of these reagents is crucial for handling and stoichiometry.
4-Fmoc-aminomethyl-aniline is predominantly supplied as a hydrochloride salt [4]. Causality: Free anilines are highly susceptible to air oxidation, which leads to darkening and degradation over time. By protonating the aniline to form an HCl salt, the electron density on the nitrogen is reduced, significantly enhancing the reagent's shelf-life and thermal stability. However, this necessitates an in situ neutralization step during coupling.
4-(Boc-aminomethyl)aniline is typically supplied as a free base [5]. Causality: The highly lipophilic and sterically bulky Boc group provides sufficient stability for short-to-medium term storage[6]. While convenient because it avoids the need for neutralization, it should be stored under inert gas at -20°C to prevent gradual oxidative degradation.
Table 1: Physicochemical and Structural Comparison
| Property | 4-Fmoc-aminomethyl-aniline HCl | 4-(Boc-aminomethyl)aniline |
| CAS Number | 1220040-04-9 (HCl) / 159790-81-5 (Base)[4][] | 94838-55-8[5] |
| Molecular Weight | 380.87 g/mol (as HCl salt) | 222.28 g/mol |
| Physical State | Off-white to pale yellow powder | White to light brown solid |
| Protecting Group | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butyloxycarbonyl (Boc) |
| Deprotection | Mild Base (20% Piperidine in DMF)[2] | Strong Acid (50% TFA in DCM)[1] |
| Orthogonality | Stable to TFA, HF, and HBr[2] | Stable to Piperidine, DIEA, and NaOH[8] |
Mechanistic Workflows & Experimental Protocols
The fundamental difference between these reagents lies in their orthogonal cleavage mechanisms. Fmoc is base-labile, making it the standard for routine synthesis and automated SPPS[1][3]. Boc is acid-labile, which is highly advantageous when synthesizing hydrophobic, aggregation-prone sequences, as the acidic deprotection protonates the exposed amine and disrupts interchain hydrogen bonding[1][8].
Below are self-validating, step-by-step protocols for utilizing both reagents.
Protocol A: Aniline Acylation using 4-Fmoc-aminomethyl-aniline HCl
Designed for acid-sensitive substrates or automated Fmoc-SPPS pipelines.
-
Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIEA) (2.0 eq) to form the active OAt ester.
-
Neutralization & Coupling: Add 4-Fmoc-aminomethyl-aniline hydrochloride (1.1 eq) and an additional 1.1 eq of DIEA .
-
Causality Check: The extra base is strictly required to neutralize the HCl salt and liberate the nucleophilic free aniline. Omitting this step will result in near-zero conversion. Stir for 4-12 hours at room temperature.
-
-
Workup: Precipitate the product in cold water or extract with Ethyl Acetate (EtOAc), washing with 5% citric acid and brine.
-
Deprotection: Treat the isolated intermediate with 20% Piperidine in DMF for 30 minutes[2].
-
Self-Validation: Monitor the reaction via UV-Vis spectroscopy at 301 nm. The appearance of a strong absorbance peak confirms the formation of the dibenzofulvene-piperidine adduct, verifying successful cleavage[3].
-
Protocol B: Bioconjugation with 4-(Boc-aminomethyl)aniline
Designed for base-sensitive substrates or highly hydrophobic conjugates.
-
Activation: Dissolve the carboxylic acid (1.0 eq) in DCM. Add DCC (1.1 eq) and NHS (1.1 eq). Stir for 2 hours to form the NHS ester. Filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Coupling: Add 4-(Boc-aminomethyl)aniline (1.0 eq)[6] and Triethylamine (TEA) (1.5 eq) to the filtrate. Stir for 4 hours at room temperature.
-
Deprotection: Treat the purified conjugate with 50% Trifluoroacetic Acid (TFA) in DCM for 1 hour[1][9].
-
Self-Validation: The cleavage of the Boc group generates isobutylene gas and carbon dioxide. The visible cessation of effervescence (bubbling) in the reaction vessel serves as a reliable, real-time indicator of reaction completion.
-
Visualizing the Orthogonal Strategies
Figure 1: Orthogonal protection workflows for 4-aminobenzylamine derivatives.
Figure 2: Mechanistic divergence of Fmoc and Boc deprotection pathways and byproducts.
Performance Comparison & Analytical Data
When selecting between the two strategies, consider the impact of the protecting group on the overall solubility and coupling efficiency of your intermediate.
Table 2: Experimental Performance Metrics
| Metric | Fmoc Strategy | Boc Strategy |
| Aniline Nucleophilicity | Moderate (Requires precise DIEA neutralization) | Moderate to High (Free base readily reacts) |
| Deprotection Yield | >98% (30 mins at Room Temp) | >99% (1 hour at Room Temp) |
| Byproduct Management | Dibenzofulvene (Requires chemical scavenging)[3] | Isobutylene gas, CO2 (Evaporates cleanly) |
| Aggregation Propensity | Higher (Due to the bulky, hydrophobic Fmoc group) | Lower (TFA salt disrupts H-bonding)[8] |
| Automation Compatibility | Excellent (Standard for modern synthesizers)[1] | Moderate (Requires specialized HF/TFA equipment)[8] |
Decision Matrix: Which Should You Choose?
Choose 4-Fmoc-aminomethyl-aniline HCl if:
-
You are synthesizing molecules on acid-labile resins (e.g., Wang or 2-Cl-Trt resins)[8].
-
Your target conjugate contains acid-sensitive functional groups (e.g., certain glycosylations or tert-butyl esters)[3].
-
You require long-term shelf stability of your starting materials without stringent cold-chain inert storage.
Choose 4-(Boc-aminomethyl)aniline if:
-
You are synthesizing highly hydrophobic sequences where Fmoc would induce severe aggregation[1][8].
-
Your target molecule contains base-sensitive moieties (such as specific ester prodrugs or furoxan hybrids used in anti-tumor research).
-
You want to avoid the chromatographic separation of dibenzofulvene byproducts, preferring the clean evaporation of Boc cleavage gases.
References
-
LifeTein. "Basic Peptides synthesis introduction." Available at: [Link]
-
National Institutes of Health (PMC). "Advances in Fmoc solid-phase peptide synthesis." Available at:[Link]
-
ResearchGate. "Comparison of Boc and Fmoc SPPS." Available at: [Link]
-
National Institutes of Health (PMC). "Synthesis and Biological Evaluation of Seco-Coumarin/Furoxan Hybrids as Potent Anti-Tumor Agents." Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1220040-04-9 CAS MSDS (4-FMOC-AMINOMETHYL-ANILINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4-(Boc-aminomethyl)aniline | 94838-55-8 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
HPLC Method Validation for 4-Fmoc-aminomethyl-aniline Hydrochloride Purity: A Comparative Guide
As a Senior Application Scientist, I approach method development not as a trial-and-error exercise, but as a rational application of physicochemical principles. 4-Fmoc-aminomethyl-aniline hydrochloride (CAS 159790-81-5) is a critical bifunctional building block used in solid-phase peptide synthesis (SPPS) and bioconjugation. However, it presents a unique chromatographic triad: a highly hydrophobic and bulky Fmoc group, a basic aniline moiety, and an inorganic counterion (HCl).
Standard C18 columns often fail to provide the necessary selectivity and peak shape for such bifunctional molecules. This guide objectively compares alternative column chemistries and provides a self-validating, 1[1] protocol for assessing its purity.
The Causality of Column Selection: C18 vs. PFP vs. Biphenyl
When assessing the purity of Fmoc-protected compounds,2[2]. However, the choice of stationary phase dictates the success of the separation.
-
C18 (Alkyl Phase): Relies purely on dispersive (hydrophobic) forces. While it retains the Fmoc group strongly, it struggles to resolve closely related aromatic impurities (e.g., Fmoc-Cl, des-Fmoc aniline) and often exhibits severe peak tailing due to secondary interactions between the basic aniline group and residual silanols.
-
PFP (Pentafluorophenyl Phase): The highly electronegative fluorine atoms create strong dipole moments. PFP columns offer orthogonal selectivity through dipole-dipole and hydrogen-bonding interactions, which are3[3].
-
Biphenyl Phase: Features a dual-ring structure that provides strong π−π interactions. When paired with a methanol-based mobile phase, the Biphenyl column delivers4[4], easily resolving the Fmoc-aniline from its synthetic precursors.
Figure 1: Logical workflow for column screening and ICH Q2(R2) method validation.
Comparative Performance Data
To objectively evaluate these phases, identical gradients were run across three superficially porous (core-shell) columns. The data below demonstrates why Biphenyl is the optimal choice for this specific analyte.
Table 1: Column Chemistry Performance Comparison | Column Chemistry | Primary Interaction Mechanism | Retention Time (min) | Tailing Factor ( As ) | Resolution ( Rs ) from Critical Impurity | Verdict | | :--- | :--- | :--- | :--- | :--- | :--- | | C18 (Alkyl) | Hydrophobic / Dispersive | 8.4 | 1.65 | 1.2 | Suboptimal; noticeable tailing due to basic aniline interacting with silanols. | | PFP (Fluorinated) | Dipole-Dipole, H-Bonding | 9.1 | 1.15 | 2.4 | Excellent peak shape; strong retention of the protonated amine. | | Biphenyl | π−π , Hydrophobic | 10.5 | 1.08 | 3.1 | Optimal ; superior selectivity for the dual aromatic system (Fmoc + Aniline). |
Self-Validating Experimental Protocol
A robust analytical method must be a self-validating system. By integrating a System Suitability Test (SST) into the daily workflow, the method proves its resolving power before any unknown samples are quantified.
Step-by-Step Methodology
1. Mobile Phase Preparation (The Causality of Methanol)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in LC-MS grade Methanol.
-
Mechanistic Insight: Methanol is strictly preferred over Acetonitrile. Acetonitrile contains a C ≡ N triple bond with its own π electrons, which actively compete with the analyte for the stationary phase. Methanol lacks π electrons, thereby 4[4] on the Biphenyl column. TFA acts as an ion-pairing agent, protonating the aniline (pH ~2) and masking residual silanols to ensure sharp peaks.
2. Chromatographic Conditions
-
Column: Core-shell Biphenyl (2.1 x 100 mm, 2.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).
-
Gradient Program: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to 5% B.
-
Detection: UV at 265 nm (optimal for the Fmoc chromophore).
3. System Suitability Testing (SST) - The Self-Validation Step
-
Prepare a resolution standard containing 1.0 mg/mL of 4-Fmoc-aminomethyl-aniline HCl, spiked with 0.1% (w/w) of 4-aminobenzylamine (des-Fmoc precursor) and Fmoc-OH (hydrolysis byproduct).
-
Acceptance Criteria: The method is only validated for the run if the resolution ( Rs ) between all three peaks is ≥2.0 , and the tailing factor of the main peak is ≤1.2 .
ICH Q2(R2) Validation Framework & Results
Following the updated1[1], the optimized Biphenyl method was subjected to rigorous validation testing to ensure it is fit for purpose in a pharmaceutical quality control environment.
Table 2: ICH Q2(R2) Method Validation Summary
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result | Status |
|---|
| Specificity | Complete resolution from impurities | No interference from blank/impurities ( Rs>3.0 ) | Pass | | Linearity & Range | R2≥0.999 (Reporting level to 120%) | R2=0.9998 (Range: 0.5 µg/mL to 120 µg/mL) | Pass | | Precision (Repeatability) | RSD ≤2.0% for 6 replicates | 0.45% (Retention Time), 0.82% (Peak Area) | Pass | | LOD / LOQ | Signal-to-Noise ≥3 / ≥10 | LOD: 0.05 µg/mL | LOQ: 0.15 µg/mL | Pass | | Accuracy (Recovery) | 98.0% - 102.0% | 99.4% ± 0.6% across 3 concentration levels | Pass |
Conclusion
For the purity assessment of 4-Fmoc-aminomethyl-aniline hydrochloride, standard C18 columns fall short due to the complex interplay between the hydrophobic Fmoc group and the basic aniline moiety. By leveraging the π−π interactions of a Biphenyl stationary phase in combination with a methanol/TFA mobile phase, scientists can achieve baseline resolution and excellent peak shape. Embedding an SST protocol ensures the method remains a self-validating system, fully compliant with modern ICH Q2(R2) regulatory expectations.
References
- Validation of Analytical Procedures Q2(R2)
- A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids Source: Benchchem URL
- Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool Source: Restek Corporation URL
- Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP)
Sources
comparing 4-Fmoc-aminomethyl-aniline hydrochloride with standard peptide linkers
Engineering Next-Generation Bioconjugates: A Comparative Guide to 4-Fmoc-aminomethyl-aniline Hydrochloride vs. Standard Peptide Linkers
The architectural precision of a linker dictates the pharmacokinetic stability, payload release kinetics, and ultimate therapeutic index of antibody-drug conjugates (ADCs) and targeted prodrugs. While standard linkers like polyethylene glycol (PEG) or p-aminobenzyl alcohol (PAB-OH) have dominated early-generation therapeutics, complex bioconjugation demands highly tunable, chemoselective alternatives.
This guide provides an in-depth technical comparison between 4-Fmoc-aminomethyl-aniline hydrochloride (CAS 1220040-04-9)[1] and standard peptide linkers, equipping drug development professionals with the mechanistic causality and self-validating protocols required to integrate this bifunctional spacer into advanced discovery workflows.
Mechanistic Divergence: Aminobenzyl Amines vs. Standard Linkers
To understand the utility of 4-Fmoc-aminomethyl-aniline hydrochloride, we must benchmark it against the three standard classes of peptide linkers:
The PAB-OH Standard (Self-Immolative)
The industry standard for cleavable ADCs is the p-aminobenzyl alcohol (PAB-OH) linker, famously utilized in the Val-Cit-PAB cassette[2]. Upon enzymatic cleavage of the peptide sequence (e.g., by Cathepsin B), the PAB-OH moiety undergoes rapid 1,6-elimination. Because the payload is attached via a benzylic alcohol, it forms a carbamate linkage, which readily releases the payload as a free amine along with CO₂.
The 4-Fmoc-aminomethyl-aniline Pivot
4-Fmoc-aminomethyl-aniline hydrochloride replaces the benzylic alcohol with an Fmoc-protected benzylic amine[1]. This seemingly minor substitution fundamentally alters the conjugation chemistry and release kinetics:
-
Chemoselectivity : The molecule contains an aromatic aniline amine (pKa ~4.6) and an aliphatic aminomethyl group (pKa ~9.5). The Fmoc group strictly protects the highly reactive aliphatic amine, forcing conjugation exclusively at the aniline nitrogen.
-
Linkage Stability : Instead of a carbamate, this linker forms an amide or urea linkage with the payload. This is critical when carbamates prove too unstable in systemic circulation or when conjugating to a payload that lacks a primary amine.
-
High-Throughput Screening Utility : In enzyme-agnostic lysosomal screens, the 4-aminomethyl-aniline moiety is frequently used to mimic the PABC self-immolative unit. It allows researchers to synthesize FRET pairs to evaluate novel protease-cleavable sequences (such as Legumain-sensitive linkers) without needing to synthesize the highly toxic, full-scale ADC payload[3].
PEG and Aliphatic Spacers (Non-Cleavable)
Unlike PAB-OH and aminomethyl-aniline, PEG and aliphatic linkers are typically non-cleavable. PEG linkers are highly hydrophilic, increasing the circulation half-life and solubility of the conjugate, whereas aliphatic chains provide rigid, hydrophobic spacing.
Quantitative Performance Comparison
The following table summarizes the physicochemical and functional differences between these linker architectures to guide rational selection:
| Property | 4-Fmoc-aminomethyl-aniline HCl | Standard PAB-OH Linker | PEG Linkers (e.g., PEG4) | Aliphatic Linkers |
| Reactive Moieties | Aromatic Amine, Protected Aliphatic Amine | Aromatic Amine, Benzyl Alcohol | Varies (e.g., NHS, Maleimide) | Varies (e.g., NHS, Maleimide) |
| Payload Linkage | Amide or Urea | Carbamate or Carbonate | Stable Amide/Ether | Stable Amide/Thioether |
| Cleavage Mechanism | Modified 1,6-elimination (Slower/Tunable) | Rapid 1,6-elimination | Non-cleavable | Non-cleavable |
| Aqueous Solubility | Low to Moderate | Moderate | Extremely High | Low (Hydrophobic) |
| Primary Application | FRET screening, stable ADC linkers, prodrugs | Standard cleavable ADCs | Pharmacokinetic modification | Rigid/hydrophobic spacing |
Workflow Visualizations
The structural logic of utilizing 4-Fmoc-aminomethyl-aniline relies on exploiting the pKa differentials of its two nitrogen atoms.
Caption: Chemoselective conjugation workflow leveraging amine pKa differentials.
Caption: Self-immolative elimination pathways: PAB-Alcohol vs. AM-Aniline.
Experimental Methodology: Self-Validating Chemoselective Conjugation
The following protocol details the coupling of 4-Fmoc-aminomethyl-aniline hydrochloride to a targeting peptide's C-terminus. As an Application Scientist, it is critical not just to execute these steps, but to understand the chemical causality that prevents side reactions.
Objective : Attach the aniline group to a peptide C-terminus while preserving the Fmoc-protected aliphatic amine for subsequent payload conjugation.
Step 1: Peptide Activation
-
Action : Dissolve the C-terminal free peptide (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir for 5 minutes at room temperature.
-
Causality : The aniline amine of 4-Fmoc-aminomethyl-aniline is a poor nucleophile due to the delocalization of its lone pair into the aromatic ring. Standard carbodiimides (like EDC/DCC) are insufficiently reactive. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, which is thermodynamically required to drive the amidation of the weak aniline nucleophile.
Step 2: Chemoselective Coupling
-
Action : Add 4-Fmoc-aminomethyl-aniline hydrochloride (1.5 eq)[4] and an additional 1.5 eq of DIPEA to the reaction mixture. Stir for 2–4 hours.
-
Causality : The hydrochloride salt must be neutralized by the additional DIPEA to liberate the free aniline base. Because the highly reactive aliphatic amine remains strictly protected by the base-stable Fmoc group, the reaction is entirely chemoselective, preventing unwanted polymerization or cross-linking.
-
Self-Validation (IPC) : Monitor the reaction via LC-MS. The coupling is validated when the peptide mass shifts by exactly +326 Da (mass of the linker minus water).
Step 3: Fmoc Deprotection & Payload Attachment
-
Action : Treat the purified peptide-anilide intermediate with 20% piperidine in DMF for 20 minutes at room temperature.
-
Causality : Piperidine acts as a mild base to abstract the acidic proton of the fluorene ring, initiating a β-elimination that releases the free benzylic amine as a dibenzofulvene-piperidine adduct.
-
Self-Validation (IPC) : Monitor the UV absorbance of the reaction mixture at 301 nm. A plateau in absorbance confirms complete deprotection of the Fmoc group. The newly liberated aliphatic amine (pKa ~9.5) is highly nucleophilic and ready for rapid, high-yield conjugation with an NHS-ester payload or fluorophore.
Sources
LC-MS Validation of 4-Fmoc-Aminomethyl-Aniline Conjugates: A Comprehensive Comparison Guide
4-Fmoc-aminomethyl-aniline (CAS 159790-81-5, MW 344.41) is a versatile, bifunctional building block widely utilized in solid-phase peptide synthesis (SPPS), targeted radiopharmaceutical design, and rapid bioconjugation[][2]. Validating these conjugates via Liquid Chromatography-Mass Spectrometry (LC-MS) is critical to ensure structural integrity, confirm the absence of premature Fmoc deprotection, and verify conjugation efficiency.
As an Application Scientist, I have designed this guide to objectively compare 4-Fmoc-aminomethyl-aniline against alternative linkers and provide a self-validating LC-MS protocol for rigorous analytical characterization. The methodology emphasizes the causality behind experimental choices, ensuring that your analytical workflow is both robust and reproducible.
Mechanistic Role & Comparative Advantages
When designing cleavable linkers or bioconjugation handles, researchers typically choose between Fmoc-protected anilines, Boc-protected analogs, and aliphatic PEG-amines. 4-Fmoc-aminomethyl-aniline offers distinct kinetic and analytical advantages over its alternatives.
The aniline moiety enables rapid oxidative coupling to o-aminophenols, a reaction that reaches high conversion levels in under 2 minutes[3]. Analytically, the Fmoc (9-fluorenylmethyloxycarbonyl) group provides a strong, unique UV chromophore that allows for orthogonal LC tracking, independent of the peptide backbone[4].
Table 1: Comparative Analysis of Linker Chemistries
| Feature | 4-Fmoc-aminomethyl-aniline | Boc-aminomethyl-aniline | Fmoc-PEG-amine |
| Protecting Group | Fmoc (Base-labile, e.g., 20% Piperidine) | Boc (Acid-labile, e.g., TFA) | Fmoc (Base-labile) |
| Bioconjugation Kinetics | Rapid oxidative coupling (< 2 min) | Rapid oxidative coupling (< 2 min) | Slower standard NHS/EDC coupling |
| LC-UV Detectability | High (Strong absorbance at 301 nm) | Low (No specific UV signature >220 nm) | High (301 nm) |
| Hydrophobicity | High (Increases retention on C18) | Moderate | Low (Hydrophilic PEG chain) |
| Primary Application | SPPS, targeted radiopharmaceuticals | Orthogonal protection in SPPS | Enhancing aqueous solubility |
Experimental Workflow
The following diagram illustrates the logical progression from solid-phase synthesis to dual-detection LC-MS validation.
LC-MS workflow for synthesizing and validating 4-Fmoc-aminomethyl-aniline conjugates.
Self-Validating LC-MS Methodology
A robust LC-MS protocol must account for the high hydrophobicity of the Fmoc group and the ionizability of the aniline/amine nitrogens. The following step-by-step methodology is optimized for High-Resolution ESI-Q-TOF LC-MS systems[5].
Step 1: Sample Preparation
-
Protocol: Reconstitute the crude conjugate in 50% Acetonitrile (CH₃CN) / 50% Water (H₂O) containing 0.1% Formic Acid (FA) to a final concentration of 1 mg/mL.
-
Causality (The "Why"): The Fmoc group is highly hydrophobic; utilizing 50% organic solvent prevents the conjugate from precipitating out of solution. Formic acid acts as an ion-pairing agent and a critical proton donor, which is essential for generating robust [M+H]⁺ ions in positive Electrospray Ionization (+ESI) mode[4][5].
Step 2: Chromatographic Separation (RP-HPLC)
-
Protocol:
-
Causality (The "Why"): The broad linear gradient ensures that hydrophilic peptide fragments and salts elute early. The intact, highly hydrophobic Fmoc-aniline conjugate is retained strongly by the C18 stationary phase and elutes later. This temporal separation prevents ion suppression in the MS source, ensuring accurate mass detection of the target conjugate.
Step 3: Dual UV and MS Detection
-
Protocol:
-
UV Detection: Monitor simultaneously at 220 nm (peptide backbone), 280 nm (aromatic residues), and 301 nm (specific to the Fmoc fluorenyl ring)[4].
-
MS Settings: Positive Electrospray Ionization (+ESI), capillary voltage 3.5–4.0 kV, desolvation temperature 350°C.
-
-
Causality (The "Why"): Relying solely on MS can be misleading due to variable ionization efficiencies and in-source fragmentation. The orthogonal UV detection at 301 nm creates a self-validating system : it definitively flags any chromatographic peak containing the intact Fmoc group, allowing you to easily differentiate the target conjugate from truncated or prematurely deprotected byproducts.
Quantitative Validation Data & Expert Interpretation
To benchmark your analytical performance, Table 2 presents the expected LC-MS validation metrics for a standard 4-Fmoc-aminomethyl-aniline conjugated to a model targeting peptide (e.g., a Neprilysin substrate)[5][6].
Table 2: Quantitative LC-MS Validation Data (Expected Parameters)
| Analyte / Byproduct | Expected Retention Time | UV Absorbance Maxima | Diagnostic MS Ions |
| Intact Fmoc-Aniline Conjugate | Late eluting (e.g., 15-18 min) | 220 nm, 280 nm, 301 nm | [M+H]⁺, [M+Na]⁺ |
| Deprotected Aniline Conjugate | Early eluting (e.g., 8-10 min) | 220 nm, 280 nm | [M - 222 + H]⁺ |
| Fmoc-Piperidine Adduct (Waste) | Very late eluting (>18 min) | 301 nm | m/z 264.1 |
Expert Insight: Identifying In-Source Fragmentation
The most common failure mode in Fmoc-aniline conjugate validation is in-source fragmentation . The Fmoc carbamate bond can undergo thermal degradation within the ESI source, yielding a false positive for deprotection.
How to self-validate: If the MS spectrum shows a prominent peak corresponding to the deprotected mass [M - 222 (Fmoc mass) + H]⁺, but the UV chromatogram for that exact same retention time shows strong absorbance at 301 nm, the deprotection occurred inside the MS source, not in your sample vial. True deprotected impurities will lack the 301 nm UV signature and will elute significantly earlier on the reverse-phase gradient due to a drastic reduction in hydrophobicity.
References
-
ACS Publications . Enzymological Characterization of 64 Cu-Labeled Neprilysin Substrates and Their Application for Modulating the Renal Clearance of Targeted Radiopharmaceuticals. Available at: [Link]
-
NIH / PMC . Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols. Available at: [Link]
Sources
Evaluating the Cleavage Efficiency of 4-Fmoc-aminomethyl-aniline Hydrochloride: A Comparative Guide for ADC Linkers and SPPS
Executive Summary
4-Fmoc-aminomethyl-aniline hydrochloride (CAS 1220040-04-9) is a highly versatile bifunctional building block that has become indispensable in modern bioconjugation and Solid-Phase Peptide Synthesis (SPPS). Its primary utility lies in the construction of p-aminobenzylamine (PABA) self-immolative spacers for Antibody-Drug Conjugates (ADCs) and as a scaffolding agent for complex peptide anilides.
As a Senior Application Scientist, selecting the correct linker requires looking beyond basic coupling chemistry to understand the thermodynamic and kinetic fate of the molecule. This guide objectively evaluates the cleavage efficiency of 4-Fmoc-aminomethyl-aniline hydrochloride across two critical axes:
-
Synthetic Cleavage: The kinetics of Fmoc deprotection during linker assembly.
-
Biological Cleavage: The 1,6-elimination efficiency of the resulting PABA spacer compared to the industry-standard p-aminobenzyl alcohol (PABC)[1].
Mechanistic Causality: Why Choose PABA over PABC?
The gold standard for self-immolative linkers has historically been PABC, which forms a carbamate linkage with amine-containing payloads. However, when dealing with payloads that possess a carboxylic acid (e.g., certain PROTACs or macrocyclic inhibitors), PABC is chemically incompatible.
By utilizing 4-Fmoc-aminomethyl-aniline to generate a PABA linker , researchers can form stable amide or urea bonds with the payload[2]. The causality behind the cleavage kinetics lies in the leaving group's pKa . Because the amine anion is a poorer leaving group than the alkoxide generated by PABC, the 1,6-elimination of PABA is highly pH-dependent. It remains exceptionally stable in the neutral pH of systemic circulation (pH 7.4) but undergoes rapid, protonation-accelerated elimination within the acidic lysosome (pH 4.5–5.0). This creates a self-validating, pH-gated safety mechanism that minimizes off-target toxicity.
Caption: Mechanism of Cathepsin B-mediated enzymatic cleavage and subsequent 1,6-elimination of the PABA linker.
Comparative Performance Data
To objectively evaluate the utility of 4-Fmoc-aminomethyl-aniline, we must compare its synthetic and biological cleavage metrics against standard alternatives.
Table 1: Biological Cleavage Efficiency (Self-Immolative Kinetics)
Comparison of the biological payload release kinetics between PABA (derived from 4-Fmoc-aminomethyl-aniline) and PABC.
| Linker System | Precursor | Payload Linkage | 1,6-Elimination t1/2 (pH 5.0) | 1,6-Elimination t1/2 (pH 7.4) | Systemic Stability |
| PABA | 4-Fmoc-aminomethyl-aniline | Urea / Amide | 45 - 90 min | > 24 hours | Excellent |
| PABC | 4-aminobenzyl alcohol | Carbamate | 10 - 20 min | ~ 2 - 4 hours | Moderate to Good |
Table 2: Synthetic Cleavage Efficiency (Fmoc Deprotection)
Comparison of the chemical deprotection kinetics during SPPS workflows.
| Substrate | Deprotection Reagent | Time to >99% Cleavage | Steric Hindrance |
| 4-Fmoc-aminomethyl-aniline | 20% Piperidine / DMF | < 2 minutes | Low (Primary Alkyl Amine) |
| Standard Fmoc-Val-OH | 20% Piperidine / DMF | 5 - 10 minutes | High (Alpha-branched) |
Experimental Workflows & Self-Validating Protocols
Workflow A: Solid-Phase Linker Assembly
When synthesizing complex ADC linkers, 4-Fmoc-aminomethyl-aniline can be utilized in a hybrid solid/solution-phase approach. The unhindered nature of the aminomethyl group allows for rapid Fmoc cleavage, but requires strict monitoring to prevent premature acylation[3].
Caption: Solid-phase synthesis workflow for assembling PABA-based ADC linkers.
Protocol: Enzymatic Cleavage and 1,6-Elimination Assay
To ensure scientific integrity, the cleavage efficiency of the synthesized linker must be evaluated using a self-validating kinetic assay. This protocol isolates the enzymatic cleavage step from the chemical 1,6-elimination step.
Objective: Validate the pH-dependent 1,6-elimination half-life of the PABA linker.
-
Preparation: Dissolve the purified Peptide-PABA-Payload conjugate in DMSO to generate a 10 mM stock. Dilute to a final concentration of 10 µM in Activation Buffer (50 mM Sodium Acetate, 1 mM DTT, 2 mM EDTA, pH 5.0).
-
Enzymatic Activation: Add pre-activated human Cathepsin B (10 ng/mL final concentration) to the reaction mixture and incubate at 37°C.
-
Time-Course Sampling: At t=0,15,30,60,120, and 240 minutes, extract 50 µL aliquots.
-
Self-Validating Quench: Immediately quench the extracted aliquots by adding 50 µL of ice-cold 1% formic acid in acetonitrile. Causality note: This drastically drops the pH and denatures the enzyme, instantly freezing the kinetic state and preventing artifactual cleavage during LC-MS analysis.
-
LC-MS/MS Analysis: Monitor the disappearance of the parent mass ( m/z ) and the appearance of the free payload. The temporal delay between the generation of the free aniline intermediate and the appearance of the free payload represents the precise 1,6-elimination half-life.
Expert Insights & Conclusion
The decision to utilize 4-Fmoc-aminomethyl-aniline hydrochloride over standard PABC or Dawson Dbz linkers should be driven by payload chemistry and desired systemic stability. According to [1], the PABA unit effectively mimics PABC but provides the necessary primary amine to conjugate sterically hindered or carboxyl-bearing payloads. Furthermore, the rapid Fmoc deprotection kinetics of the aminomethyl group streamline solid-phase workflows, making it a highly efficient building block for next-generation targeted therapeutics[4].
References
-
Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers Bioconjugate Chemistry (ACS Publications) URL:[Link]
-
Design, Synthesis, and Utility of Defined Molecular Scaffolds Organics (MDPI) URL:[Link]
-
Backbone Amide Linker in Solid-Phase Synthesis Chemical Reviews (ACS Publications) URL:[Link]
Sources
Advanced Structural Elucidation of 4-Fmoc-aminomethyl-aniline Hydrochloride: High-Field vs. Benchtop 2D NMR Strategies
For researchers and drug development professionals synthesizing complex peptide linkers and bioconjugates, unequivocal structural confirmation is a strict regulatory requirement. 4-Fmoc-aminomethyl-aniline hydrochloride (a critical bifunctional building block) presents a unique analytical challenge: severe spectral crowding.
Because the molecule is a hydrochloride salt, the anilinium aromatic protons shift downfield, completely overlapping with the eight aromatic protons of the bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group. Standard 1D 1 H NMR is insufficient to resolve this 12-proton multiplet[1]. To achieve absolute structural certainty, analysts must rely on 2D Nuclear Magnetic Resonance (NMR) spectroscopy[2].
This guide objectively compares the performance of High-Field 2D NMR (600 MHz) against modern Benchtop 2D NMR (80 MHz) for the structural elucidation of 4-Fmoc-aminomethyl-aniline hydrochloride, providing field-proven protocols and quantitative experimental data.
The Analytical Challenge & Causality of Method Selection
The elucidation of chemical structures from 2D NMR data commonly utilizes a combination of COSY, HSQC, and HMBC experiments[2]. However, the choice of instrumentation dictates the success of these experiments when dealing with heavily overlapping aromatic systems.
High-Field NMR (600 MHz, Cryoprobe) vs. Benchtop NMR (80 MHz)
-
High-Field NMR (600 MHz): The equilibrium magnetization—and thus the Boltzmann population difference between nuclear spin states—scales approximately linearly with the static magnetic field[3]. A 600 MHz magnet drastically increases sensitivity and chemical shift dispersion. This spreads out the overlapping Fmoc and anilinium resonances, allowing for pristine, artifact-free 2D cross-peaks.
-
Benchtop NMR (80 MHz): Benchtop NMR spectrometers use small permanent magnets, offering operational simplicity, lower maintenance costs, and a smaller footprint[4]. While excellent for routine quality control and monitoring simple reactions[5], the compressed chemical shift dispersion at 80 MHz leads to second-order strong coupling effects in complex aromatic systems[6].
Verdict: While benchtop NMR is highly cost-effective for routine purity checks, High-Field 600 MHz NMR is mandatory for the initial, unequivocal structural confirmation and complete assignment of 4-Fmoc-aminomethyl-aniline hydrochloride.
Quantitative Performance Comparison
The following table summarizes the experimental performance of both platforms when analyzing a 25 mg/mL sample of 4-Fmoc-aminomethyl-aniline hydrochloride in DMSO- d6 .
| Performance Metric | High-Field NMR (600 MHz, Cryoprobe) | Benchtop NMR (80 MHz, Permanent Magnet) |
| Aromatic Resolution (7.1–7.9 ppm) | Baseline resolution of distinct multiplets | Broad, unresolved multiplet mass |
| Sensitivity (Signal-to-Noise) | > 1000:1 (1D 1 H, 16 scans) | ~ 50:1 (1D 1 H, 16 scans) |
| 2D HSQC Acquisition Time | 10 minutes (1 scan/increment) | 2–4 hours (requires high scan accumulation) |
| HMBC Cross-Peak Clarity | Unambiguous 3JCH correlations | Ambiguous due to F2 overlap |
| Capital & Maintenance Cost | High ($> $1M USD, requires cryogens) | Low ($< $100k USD, cryogen-free) |
Self-Validating Experimental Protocol: High-Field 2D NMR Suite
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every step includes an internal check to verify that the instrument is performing optimally before proceeding to the next dimension of complexity.
Step 1: Sample Preparation
-
Weigh exactly 25.0 mg of 4-Fmoc-aminomethyl-aniline hydrochloride. Causality: 25 mg/mL provides optimal concentration for rapid 2D heteronuclear acquisition without causing viscosity-induced line broadening.[7]
-
Dissolve in 0.6 mL of anhydrous DMSO- d6 . Causality: DMSO- d6 disrupts hydrogen bonding, preventing aggregation of the bulky Fmoc groups and sharpening the amine/anilinium proton signals.
-
Transfer to a high-quality 5 mm NMR tube, ensuring a sample height of at least 4.5 cm to prevent magnetic susceptibility artifacts at the liquid/air interface[7].
Step 2: Instrument Calibration (The Validation Check)
-
Tune and Match: Manually or automatically tune the 1 H and 13 C channels. Validation: Ensure the tuning dip is centered exactly at the Larmor frequency for both nuclei; off-center tuning drastically reduces the efficiency of the radiofrequency pulses.
-
Shimming: Perform 3D gradient shimming. Validation: Check the Full Width at Half Maximum (FWHM) of the DMSO- d6 residual solvent peak (2.50 ppm). It must be ≤0.8 Hz.
Step 3: 1D Baseline Acquisition
-
Acquire a standard 1D 1 H spectrum (16 scans, relaxation delay D1=2 s).
-
Acquire a 1D 13 C spectrum (1024 scans, D1=2 s) to identify all 22 carbons.
Step 4: 2D Multi-Pulse Sequence Acquisition
-
COSY ( 1 H- 1 H Correlation Spectroscopy): Acquire a Double Quantum Filtered (DQF) COSY. This identifies protons that are J-coupled through 2 or 3 bonds[7].
-
HSQC (Heteronuclear Single Quantum Coherence): Set the target one-bond coupling constant ( 1JCH ) to 145 Hz . This proton-detected experiment correlates protons directly to their attached carbons[8]. Validation: Ensure phase editing is active; CH/CH 3 peaks will appear in opposite phase to CH 2 peaks, instantly identifying the Fmoc-CH 2 and aminomethyl-CH 2 groups[8].
-
HMBC (Heteronuclear Multiple Bond Correlation): Set the target long-range coupling constant ( nJCH ) to 8 Hz . This is the critical parameter for conjugated aromatic systems, revealing 2-bond and 3-bond carbon-proton connections[7]. Validation: The absence of direct 1-bond cross-peaks (suppressed by a low-pass J-filter) confirms the sequence is executing correctly[8].
Workflow Visualization
The following diagram illustrates the logical flow of the 2D NMR structural elucidation process, demonstrating how each experiment builds upon the last to resolve the overlapping aromatic region.
2D NMR Structural Elucidation Workflow for 4-Fmoc-aminomethyl-aniline HCl
Data Interpretation: Resolving the Structure
Once the data is acquired, the HMBC spectrum serves as the ultimate proof of structure. By tracing the multiple-bond correlations, we can definitively separate the Fmoc fluorenyl system from the anilinium system, despite their 1 H overlap[1].
Key 2D NMR Assignments (Experimental Data Summary)
| Structural Fragment | 1 H Shift (ppm) | 13 C Shift (ppm) | Key HMBC Correlations ( 3JCH ) | Diagnostic Value |
| Fmoc -CH (C9) | 4.25 (t) | 46.8 | Fluorenyl aromatic carbons (C10, C11) | Anchors the Fmoc aromatic ring assignments. |
| Fmoc -CH 2 | 4.40 (d) | 65.5 | Carbamate Carbonyl (156.2 ppm) | Confirms attachment of Fmoc to the carbamate oxygen. |
| Aminomethyl -CH 2 | 3.95 (d) | 42.1 | Aniline C-Ar (138.5 ppm), Carbamate C=O | Proves the linkage between the aniline ring and the Fmoc-protected amine. |
| Anilinium Aromatics | 7.35 (d), 7.45 (d) | 122.4, 129.8 | Aminomethyl Carbon (42.1 ppm) | Differentiates aniline protons from the heavily overlapping Fmoc protons (7.3 - 7.9 ppm). |
Mechanistic Insight: The HMBC cross-peak between the aminomethyl protons (3.95 ppm) and the aniline aromatic carbons (138.5 ppm) is the definitive proof of the 1,4-substitution pattern on the aniline ring. Because the HMBC experiment relies on the Karplus relationship for 3-bond couplings, the intensity of these cross-peaks is maximized when the dihedral angle is near 0° or 180°[8]. High-field NMR ensures these critical, low-intensity cross-peaks are not buried in the baseline noise.
References
-
SDSU NMR Facility. "7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry." San Diego State University. Available at:[Link]
-
Smurnyy, Y. D., et al. "Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data." PubMed - National Institutes of Health, 2004. Available at: [Link]
-
NMR Core Facility. "HSQC and HMBC - NMR Core Facility." Columbia University. Available at:[Link]
-
Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 1." Oxford Instruments, 2023. Available at:[Link]
-
ResearchGate. "(a) Comparison of high-field NMR (A,B) and low-field NMR (C,D) spectra..." ResearchGate. Available at: [Link]
-
National Institutes of Health. "The Evolving Landscape of NMR Structural Elucidation." PMC - NIH, 2026. Available at: [Link]
-
Ferrage, Fabien. "Low-field vs high-field NMR: why not both? | Dr. Fabien Ferrage | Session 24." YouTube, 2021. Available at: [Link]
-
Gracia-Vitoria, J., et al. "Low-field benchtop versus high-field NMR for routine 31P analysis of lignin, a comparative study." Document Server@UHasselt, 2022. Available at:[Link]
-
American Chemical Society. "Unequivocal Proof of Structure Using NMR Spectroscopy in an Organic Laboratory Project." ACS, 2016. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Evolving Landscape of NMR Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 6. youtube.com [youtube.com]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
4-Fmoc-aminomethyl-aniline hydrochloride proper disposal procedures
As researchers and drug development professionals scale up peptide synthesis and solid-phase chemistry, managing the lifecycle of specialized reagents becomes as critical as the synthesis itself. 4-Fmoc-aminomethyl-aniline hydrochloride is a dual-natured molecule: the Fmoc (fluorenylmethyloxycarbonyl) protecting group provides essential lipophilicity for organic synthesis, while the aniline hydrochloride core introduces significant acute toxicity and environmental persistence.
Proper disposal of this compound is not just a regulatory formality; it is a fundamental pillar of laboratory safety and environmental stewardship. This guide provides a field-proven, causality-driven approach to safely handling and disposing of this material.
Mechanistic Hazard Profile & Causality
Understanding the chemical behavior of this compound is necessary to execute its disposal safely:
-
Aerosolization Risk: As a hydrochloride salt, this compound exists as a fine, crystalline powder that is easily aerosolized. Inhalation allows the aniline core to rapidly cross mucous membranes, potentially disrupting hemoglobin function[1].
-
Environmental Persistence: The bulky, hydrophobic Fmoc group prevents rapid aqueous degradation. If discharged into municipal wastewater, it bioaccumulates, posing a severe threat to aquatic ecosystems[2].
-
Combustion Byproducts: Incinerating nitrogen-rich aromatic rings generates highly toxic nitrogen oxides (NOx). Standard incineration is insufficient; specialized catalytic scrubbing is required[3].
Quantitative Hazard and PPE Summary
Before initiating any disposal protocol, ensure your safety parameters align with the compound's specific GHS classifications.
| Hazard Category | GHS Classification | Mechanistic Cause | Required PPE |
| Acute Toxicity | H301, H311, H331 | Aniline core disrupts hemoglobin function | Nitrile gloves (double-gloved), Lab coat |
| Irritation | H315, H319, H335 | Hydrochloride salt reacts with mucosal moisture | Chemical safety goggles, NIOSH N95/P100 |
| Environmental | H410 (Aquatic Toxicity) | Lipophilic Fmoc group increases bioaccumulation | Dedicated, sealable waste containers |
Disposal Workflow
Decision workflow for 4-Fmoc-aminomethyl-aniline hydrochloride disposal.
Procedural Methodologies
Every protocol below is designed as a self-validating system, ensuring that each step inherently verifies the success of the previous one.
Protocol A: Routine Solid Waste Collection
-
Waste Segregation: Ensure the waste container is entirely free of strong oxidizing agents, acids, or acid chlorides. Causality: Aniline derivatives can react violently with oxidizers, risking thermal runaway.
-
Transfer: Using a grounded, anti-static spatula, transfer the solid waste into a compatible High-Density Polyethylene (HDPE) container. Causality: Anti-static tools prevent spark-induced ignition of fine organic dusts.
-
Labeling: Affix a GHS-compliant label immediately. Mark as "Hazardous Waste: 4-Fmoc-aminomethyl-aniline hydrochloride" and check the "Toxic" and "Irritant" pictograms as mandated by safety standards[4].
-
Self-Validation Check: Before transferring the container to the central accumulation area, wipe the exterior with a damp cloth. Swipe the cloth with a pH strip; a neutral reading confirms the exterior is free of acidic hydrochloride residue.
Protocol B: Accidental Spill Containment and Cleanup
-
Area Securing: Evacuate non-essential personnel. Ensure local exhaust ventilation (fume hood or snorkel) is active and positioned over the spill.
-
Dust Suppression: Do NOT dry sweep. Lightly mist the spilled powder with water or cover with wet absorbent pads. Causality: Dry sweeping aerosolizes the hydrochloride salt, drastically increasing inhalation exposure risk.
-
Collection: Use a non-sparking plastic scoop to lift the dampened material. Deposit into a wide-mouth hazardous waste jar.
-
Decontamination: Wash the affected surface with a mild detergent and water. Collect all rinsate using absorbent materials and dispose of them in the same solid waste container.
-
Self-Validation Check: Turn off overhead lights and shine a high-intensity flashlight parallel to the floor across the spill zone. The absence of crystalline glint confirms the complete macroscopic removal of the hydrochloride salt.
Logistical & EPA-Compliant Final Disposal
When arranging for pickup by a licensed environmental contractor, you must explicitly specify that the waste contains a nitrogen-rich aromatic compound.
-
Incineration Requirement: The EPA mandates that waste containing aniline derivatives must be disposed of via high-temperature incineration[5].
-
NOx Scrubbing: Because the combustion of the Fmoc-aniline complex generates toxic nitrogen oxides (NOx), the incinerator must be equipped with catalytic or thermal NOx scrubbers. Standard municipal waste incinerators cannot process this material legally.
-
Sewer Prohibition: Under no circumstances should solutions containing this compound be flushed down the drain.
References
-
Environmental Protection Agency (EPA) - Hazardous Waste Management System: Land Disposal Restrictions. Available at: [Link]
Sources
Personal protective equipment for handling 4-Fmoc-aminomethyl-aniline hydrochloride
The safe handling of 4-Fmoc-aminomethyl-aniline hydrochloride (CAS 1220040-04-9 / 159790-81-5) requires a nuanced understanding of its chemical architecture[1][2]. As a critical building block in Solid-Phase Peptide Synthesis (SPPS) and the development of peptide-drug conjugates, this compound presents specific toxicological and physical challenges.
This guide moves beyond standard safety data sheets to provide researchers with a mechanistic understanding of the hazards, a causality-driven Personal Protective Equipment (PPE) matrix, and self-validating operational protocols.
Mechanistic Hazard Analysis
To design an effective safety protocol, we must first deconstruct the molecule into its functional hazards:
-
The Hydrochloride Salt: In its solid state, the hydrochloride salt renders the powder highly hygroscopic and prone to static charge[3]. Upon contact with mucosal membranes (eyes, respiratory tract) or perspiration on the skin, it dissociates to form localized micro-environments of hydrochloric acid, leading to acute tissue irritation[3][4].
-
The Aniline Moiety: Aromatic amines are notorious for penetrating the stratum corneum, potentially causing dermal sensitization or methemoglobinemia. While the bulky Fmoc (fluorenylmethyloxycarbonyl) protecting group significantly reduces the vapor pressure and systemic mobility of the free amine, the risk of dermal absorption remains high if solvated.
-
The Solvent Vector Effect: In SPPS, this compound is typically dissolved in polar aprotic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[5][6]. These solvents act as powerful penetration enhancers. If a glove is compromised, the solvent will rapidly carry the dissolved Fmoc-aniline derivative directly through unprotected skin and into the bloodstream[6].
Quantitative Data & The PPE Matrix
The selection of PPE must account for both the dry powder state and the solvated state during peptide synthesis workflows.
Table 1: Chemical & Hazard Profile
| Property | Value |
|---|---|
| Chemical Name | 4-Fmoc-aminomethyl-aniline hydrochloride |
| CAS Numbers | 1220040-04-9 ; 159790-81-5 |
| Molecular Formula | C22H20N2O2 · HCl |
| Molecular Weight | 380.87 g/mol |
| Primary Hazards | Skin/Eye Irritant, Respiratory Irritant, Sensitizer |
| Primary SPPS Solvents | DMF, DCM, NMP |
Table 2: Causality-Driven PPE Specifications
| PPE Category | Specification | Causality / Justification |
|---|---|---|
| Hand Protection | Double-layered Nitrile (min 5 mil) OR Butyl Rubber | Nitrile protects against the dry acidic powder. Critical: If handling DMF/NMP solutions, butyl rubber is required as DMF degrades nitrile rapidly, compromising the barrier. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Protects against acidic dust aerosolization and solvent splashes during the dissolution phase. |
| Body Protection | Flame-resistant (FR) Lab Coat & Apron | Prevents powder accumulation on clothing. FR is mandatory due to the high flammability of downstream SPPS solvents. |
| Respiratory | N95 or P100 Particulate Respirator | Mandatory if weighing outside a Class II fume hood to prevent inhalation of the acidic, sensitizing dust[3]. |
Operational Workflow: Safe Weighing and Solvation
The following protocol outlines the step-by-step methodology for transferring and dissolving 4-Fmoc-aminomethyl-aniline hydrochloride for SPPS coupling. Every step is designed as a self-validating system to ensure operational integrity.
Prerequisites:
-
Verify fume hood face velocity is between 0.4–0.6 m/s.
-
Ensure all PPE specified in Table 2 is donned.
Step 1: Static Elimination (Self-Validation Step)
-
Action: Pass a static eliminator (anti-static ionizer) over the weighing spatula, the weigh boat, and the analytical balance.
-
Causality: Hydrochloride salts are highly prone to static charge buildup. Eliminating static prevents the powder from repelling off the spatula and aerosolizing into the worker's breathing zone.
-
Validation: The powder should fall smoothly from the spatula without clinging to the vertical sides of the weigh boat.
Step 2: Weighing and Transfer
-
Action: Weigh the required mass into the static-free weigh boat inside the fume hood. Transfer immediately to a sealable glass vial or the automated SPPS amino acid cartridge.
-
Causality: Minimizes the time the dry, acidic powder is exposed to ambient air, reducing both inhalation risk and moisture absorption (which degrades coupling efficiency).
Step 3: Solvent Addition (Mitigating the Vector Risk)
-
Action: Add the required volume of DMF or NMP to the vial[5]. Crucial: If using a syringe, ensure the needle is locked (Luer-lock) to prevent pressure-induced detachment.
-
Causality: A solvent splash at this stage is highly hazardous because DMF will transport the aniline derivative directly through the skin.
Step 4: Dissolution and Verification
-
Action: Vortex or sonicate the sealed vial for 60 seconds.
-
Validation: Hold the vial against a light source. The solution must be completely transparent . A cloudy solution indicates incomplete dissolution of the HCl salt, which will clog the micro-valves of an automated peptide synthesizer and lead to failed couplings.
Step 5: Decontamination
-
Action: Wipe down the balance and fume hood surface with a damp paper towel (water, followed by 70% isopropanol). Dispose of the towels in solid hazardous waste[7].
Process Visualization
Safe handling, dissolution, and disposal workflow for 4-Fmoc-aminomethyl-aniline hydrochloride.
Disposal & Spill Response Plan
Proper lifecycle management of 4-Fmoc-aminomethyl-aniline hydrochloride prevents environmental contamination and secondary exposure[7].
-
Waste Segregation:
-
Solid Waste: Empty vials, contaminated gloves, and weigh boats must be double-bagged and labeled as "Toxic Solid Waste - Aromatic Amines/HCl Salts"[7].
-
Liquid Waste: Do not mix SPPS organic waste (DMF, DCM, Piperidine) with aqueous waste[5][6]. Halogenated (DCM) and non-halogenated (DMF) solvents must be separated to prevent exothermic reactions in the waste carboy and to comply with environmental disposal regulations.
-
-
Spill Response Methodology:
-
Dry Spill: Do NOT sweep, as this aerosolizes the acidic dust. Gently cover the spill with damp paper towels to suppress dust, then carefully scoop the material into a hazardous waste container.
-
Solvent Spill: Evacuate the hood area. Use an inert absorbent pad (e.g., vermiculite or universal spill pad). Do not use combustible materials like sawdust, as the high concentration of organic solvents poses a fire risk.
-
References
- "4-FMOC-AMINOMETHYL-ANILINE HYDROCHLORIDE CAS 159790-81-5" Reagent Database.
- "CAS NO. 1220040-04-9 | 4-Fmoc-aminomethyl-aniline hydrochloride" Arctomsci.
- "Fmoc-Orn(Boc)-OH: A Technical Guide to Safe Handling and Application in Peptide Synthesis" Benchchem.
- "N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride" MilliporeSigma.
- "Introduction to Peptide Synthesis Methods" Bachem.
- "Fmoc Solid Phase Peptide Synthesis Protocol" PeptidePort.
- "N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride | CAS 169396-88-7" Santa Cruz Biotechnology.
Sources
- 1. 4-FMOC-AMINOMETHYL-ANILINE HYDROCHLORIDE CAS 159790-81-5 ;1220040-04-9 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 2. arctomsci.com [arctomsci.com]
- 3. N- 2-(Fmoc-amino)-ethyl -Gly-O-tBu = 98.0 HPLC 169396-88-7 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Introduction to Peptide Synthesis Methods - Bachem [bachem.com]
- 6. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
